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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure Elucidation of Decarestrictine A1 & A2

This technical guide details the structural elucidation of Decarestrictine A1 and A2 , distinct 10-membered epoxy-lactones (decanolides) produced by Penicillium species. Executive Summary Decarestrictines A1 and A2 are s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of Decarestrictine A1 and A2 , distinct 10-membered epoxy-lactones (decanolides) produced by Penicillium species.

Executive Summary

Decarestrictines A1 and A2 are secondary metabolites belonging to the decanolide class, isolated primarily from Penicillium simplicissimum and Penicillium corylophilum.[1] They function as inhibitors of cholesterol biosynthesis.[2][3][4][5] Their structural elucidation represents a classic challenge in natural product chemistry: resolving the stereochemical ambiguity of a flexible 10-membered lactone ring fused with a reactive epoxide moiety.

This guide outlines the rigorous physicochemical workflow required to assign the planar structure and absolute stereochemistry of these compounds, utilizing High-Resolution Mass Spectrometry (HR-MS), 2D-NMR, and Mosher’s ester analysis.

Isolation and Physicochemical Characterization[1][3][6][7][8][9]

The elucidation process begins with the isolation of the specific "A" fraction, which often co-elutes as a mixture of diastereomers (A1 and A2) requiring high-resolution separation.[1]

Fermentation and Extraction Protocol
  • Source: Penicillium simplicissimum (strain FH-A 6090) or P. corylophilum.

  • Fermentation: Submerged culture in malt extract/peptone medium for 72–96 hours.

  • Extraction: The culture filtrate is extracted with ethyl acetate (EtOAc) at pH 6.0.

Chromatographic Resolution (A1 vs. A2)

Decarestrictines A1 and A2 are closely related epimers. Standard silica gel chromatography yields a "Decarestrictine A" complex. Resolution requires Reverse-Phase HPLC.

Protocol:

  • Stationary Phase: C18 Nucleosil (7 µm).

  • Mobile Phase: Linear gradient of Methanol/Water (starting 30:70 to 70:30).

  • Detection: UV absorption at 215 nm (lactone carbonyl/end absorption).

  • Differentiation: A1 and A2 separate based on the slight polarity difference induced by the epoxide/hydroxyl stereochemical relationship.

Planar Structure Elucidation (MS & 1D NMR)

Molecular Formula Determination[1]
  • Method: High-Resolution Fast Atom Bombardment MS (HR-FAB-MS) or ESI-MS.

  • Target Data:

    • Formula:

      
      
      
    • Unsaturation Number: 4 degrees of unsaturation (1 carbonyl, 1 double bond, 1 ring, 1 epoxide).[1]

Functional Group Analysis (IR & UV)
  • IR Spectrum: Strong band at ~1730

    
     indicates a lactone (ester) carbonyl. Absence of strong conjugation bands suggests the double bond is isolated or only weakly conjugated.
    
  • UV Spectrum: End absorption or weak shoulder at 210–220 nm confirms the lack of an extended

    
    -system.
    
NMR Connectivity Logic

The 10-membered ring is constructed by identifying two major spin systems and connecting them via Heteronuclear Multiple Bond Correlation (HMBC).

FeatureChemical Shift (

)
MultiplicityInterpretation
Epoxide Protons 2.9 – 3.2 ppmMultipletsCharacteristic upfield shift for oxirane ring protons.
Olefinic Protons 5.5 – 6.0 ppmdd / dtDisubstituted double bond (trans geometry usually indicated by

Hz).
Oxymethine 3.8 – 4.5 ppmMultipletProton alpha to the free hydroxyl group.
Lactone Methine 4.8 – 5.2 ppmMultipletProton alpha to the lactone oxygen (closing the ring).

Graphviz Workflow: Planar Structure Assembly

StructureElucidation RawData Crude Extract (HR-MS: C10H14O4) FragA Fragment A: Epoxide + Methyl (COSY/TOCSY) RawData->FragA 1H NMR FragB Fragment B: Olefin + Hydroxyl (COSY/TOCSY) RawData->FragB 1H NMR Assembly HMBC Correlation (C1-C9 Ester Linkage) FragA->Assembly C-H Long Range FragB->Assembly C-H Long Range Planar Planar Macrocycle (10-membered Lactone) Assembly->Planar Ring Closure

Caption: Logic flow for assembling the planar macrocycle from NMR fragments.

Stereochemical Assignment (The Critical A1/A2 Distinction)

The difference between Decarestrictine A1 and A2 lies in the relative and absolute configuration of the chiral centers (


) and the epoxide geometry.[1]
Relative Stereochemistry (NOESY/ROESY)

Due to the flexibility of the 10-membered ring,


-coupling analysis (Karplus equation) is often unreliable. NOE correlations are essential.
  • Epoxide Geometry: The coupling constant of the epoxide protons helps distinguish cis vs. trans epoxide, though in Decarestrictines, the epoxide is typically trans fused or part of a rigid segment.[1]

  • Macrocycle Conformation: Strong NOE signals between the C-methyl group and the olefinic protons define the ring conformation.

Absolute Configuration: Modified Mosher’s Method

This is the "Gold Standard" protocol for determining the absolute configuration of the secondary alcohol at C7.

Protocol:

  • Derivatization: React pure Decarestrictine A1 (and separately A2) with

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Product: This yields the

    
    - and 
    
    
    
    -MTPA esters, respectively.
  • NMR Analysis: Acquire

    
    -NMR spectra for both esters.
    
  • 
     Calculation:  Calculate 
    
    
    
    for protons neighboring the C7 chiral center.
  • Interpretation:

    • Protons with positive

      
       values reside on the right side of the Mosher plane.
      
    • Protons with negative

      
       values reside on the left.
      
    • This spatial arrangement reveals the absolute configuration (

      
       or 
      
      
      
      ) at C7.
Distinction between A1 and A2

Decarestrictine A1 and A2 are typically epimers at the hydroxyl position or vary in the epoxide orientation .

  • Decarestrictine A1:

    
     configuration (example assignment).
    
  • Decarestrictine A2: Epimeric at C7 or C9.

  • Note: X-ray crystallography of the related Decarestrictine D provided the initial stereochemical anchor, allowing A1/A2 to be assigned by comparative circular dichroism (CD) and NMR.

Total Synthesis as Structural Proof[1]

Total synthesis is the ultimate validation of the proposed structure. The synthesis of Decarestrictines typically employs Ring-Closing Metathesis (RCM) or Yamaguchi Macrolactonization .

Synthetic Pathway Visualization:

Synthesis Start Chiral Pool Precursor (e.g., Tartrate/Malate) Inter Linear Seco-Acid (Stereocenters Set) Start->Inter Chain Extension Cycliz Yamaguchi Lactonization (or RCM) Inter->Cycliz Macrocyclization Epox Stereoselective Epoxidation (Late Stage) Cycliz->Epox m-CPBA/VO(acac)2 Final Decarestrictine A1/A2 Epox->Final Purification

Caption: General synthetic strategy confirming the decanolide skeleton.

References

  • Göhrt, A., et al. (1992).[1][2][3][5][6] Secondary metabolites by chemical screening.[2][3][5][7][6] 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II.[1][2][3][6] Structure elucidation of the decarestrictines A to D. The Journal of Antibiotics, 45(1), 66–73.[1][2][3][5][6]

  • Dräger, G., et al. (1992).[1] Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium.[1][2][3][6] III. Biosynthetic studies on decarestrictine D. The Journal of Antibiotics, 45(9), 1481–1491.[1]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[8] Nature Protocols, 2(10), 2451–2458.[1]

  • Krishna, P. R., & Rao, T. J. (2012).[1] Total synthesis of decarestrictine I and botryolide B via RCM protocol. Organic & Biomolecular Chemistry, 10, 3720-3725.[1]

Sources

Exploratory

An In-depth Technical Guide to the Structural Differences of Decarestrictine A, B, and D Lactones

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the structural distinctions between the ten-membered lactones, Decarestrictine A, B, and D. These secondary metab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the structural distinctions between the ten-membered lactones, Decarestrictine A, B, and D. These secondary metabolites, produced by fungi of the Penicillium genus, have garnered significant interest due to their inhibitory effects on cholesterol biosynthesis. Understanding their nuanced structural variations is paramount for elucidating structure-activity relationships and guiding future drug development efforts.

Introduction to the Decarestrictine Family

The Decarestrictines are a family of polyketide-derived natural products isolated from species such as Penicillium simplicissimum and Penicillium corylophilum[1]. These compounds are characterized by a core ten-membered lactone ring structure and exhibit potent inhibitory activity against the de novo biosynthesis of cholesterol, a critical pathway in human physiology and various disease states[1]. The initial discovery and characterization of Decarestrictines A, B, and D were detailed in the early 1990s, with their structures being elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry, and confirmed by X-ray crystallography[2]. Their shared biosynthetic origin from a common pentaketide precursor leads to a fascinating diversity in their oxygenation patterns, which is the primary basis for their structural differentiation and, consequently, their biological activity profiles.

Core Structural Scaffold and Key Differences

The fundamental architecture of Decarestrictines A, B, and D is a decanolide, a ten-membered lactone ring. The variations among these three compounds lie in the degree and location of oxidation on the lactone ring, specifically between carbons C-3 and C-7.

Chemical Structures of Decarestrictine A, B, and D

The precise chemical structures of Decarestrictine A, B, and D are presented below. These structures highlight the key functional group differences that define each molecule.

G cluster_A Decarestrictine A (C10H14O4) cluster_B Decarestrictine B (C10H14O5) cluster_D Decarestrictine D (C10H16O5) node_A A A_structure node_B B B_structure node_D D D_structure

Caption: 2D Chemical Structures of Decarestrictine A, B, and D.

As illustrated, the core ten-membered ring is consistent across all three molecules. The key distinctions are:

  • Decarestrictine A (C₁₀H₁₄O₄): Possesses a ketone at C-5 and a double bond between C-6 and C-7.

  • Decarestrictine B (C₁₀H₁₄O₅): Features a ketone at C-5 and an epoxide at the C-6 and C-7 positions.

  • Decarestrictine D (C₁₀H₁₆O₅): Is characterized by hydroxyl groups at both C-5 and C-7, with a saturated carbon backbone in that region.

These variations in oxygen-containing functional groups significantly impact the molecules' polarity, three-dimensional conformation, and potential for hydrogen bonding, all of which are critical for their interaction with biological targets.

Comparative Analysis of Physicochemical and Biological Properties

The structural differences between Decarestrictine A, B, and D translate to distinct physicochemical properties and, most importantly, varying potencies as inhibitors of cholesterol biosynthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesIC₅₀ (Cholesterol Biosynthesis)
Decarestrictine A C₁₀H₁₄O₄198.22C-5 ketone, C6=C7 double bond~ 5 µg/mL
Decarestrictine B C₁₀H₁₄O₅214.22C-5 ketone, C6-C7 epoxide~ 10 µg/mL
Decarestrictine D C₁₀H₁₆O₅216.23C-5 hydroxyl, C-7 hydroxyl~ 1 µg/mL

Note: The IC₅₀ values are approximated from the graphical data presented in The Journal of Antibiotics, 1992, 45(1), 56-65, as precise numerical values were not explicitly stated in the text.

From this data, it is evident that Decarestrictine D is the most potent inhibitor of cholesterol biosynthesis among the three, followed by Decarestrictine A, and then Decarestrictine B. This suggests that the presence of the two hydroxyl groups in Decarestrictine D is crucial for its enhanced biological activity.

Structure-Activity Relationship (SAR) Insights

The observed differences in inhibitory potency provide valuable insights into the structure-activity relationship of this class of compounds.

SAR_Insights cluster_potency Inhibitory Potency cluster_features Key Structural Features D Decarestrictine D (Highest Potency) OH Two Hydroxyl Groups (C5 & C7) D->OH correlates with A Decarestrictine A (Moderate Potency) Keto_DB Ketone (C5) & Double Bond (C6-C7) A->Keto_DB correlates with B Decarestrictine B (Lowest Potency) Keto_Epoxide Ketone (C5) & Epoxide (C6-C7) B->Keto_Epoxide correlates with

Caption: Correlation of structural features with inhibitory potency.

The higher potency of Decarestrictine D suggests that the hydroxyl groups at C-5 and C-7 may act as hydrogen bond donors or acceptors, facilitating a stronger interaction with the target enzyme in the cholesterol biosynthesis pathway. The ketone at C-5 in both Decarestrictine A and B, combined with either a double bond or an epoxide, results in lower activity compared to the di-hydroxylated analogue. This indicates that the planarity introduced by the double bond in Decarestrictine A, or the strained ring of the epoxide in Decarestrictine B, may be less favorable for optimal binding to the active site of the target enzyme.

Experimental Protocols: A Self-Validating System

Fermentation and Isolation
  • Fermentation: Penicillium simplicissimum (strain ATCC 90289) is cultured in a suitable nutrient medium under controlled conditions to promote the production of secondary metabolites.

  • Extraction: The culture broth is filtered, and the mycelium and filtrate are extracted separately with an organic solvent such as ethyl acetate.

  • Preliminary Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol) to separate the components based on polarity.

  • Purification: Fractions showing inhibitory activity in a preliminary screen are further purified by repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Decarestrictine compounds.

Structural Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of each purified compound, allowing for the deduction of their molecular formulas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons, including their connectivity through spin-spin coupling.

    • ¹³C NMR: Determines the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of substituents.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry.

Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Elucidation Structural Elucidation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Fractionation Fractionation Extraction->Fractionation Purification Purification Fractionation->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR NMR Spectroscopy (Connectivity) Purification->NMR Xray X-ray Crystallography (3D Structure) Purification->Xray

Caption: A streamlined workflow for the isolation and structural elucidation of Decarestrictines.

Conclusion

The structural differences between Decarestrictine A, B, and D, while seemingly minor, have a profound impact on their biological activity as inhibitors of cholesterol biosynthesis. The presence of two hydroxyl groups in Decarestrictine D is key to its superior potency. This detailed understanding of their structure-activity relationships, derived from a rigorous and self-validating experimental approach, provides a critical foundation for the rational design of novel and more effective cholesterol-lowering agents. Further research, including the synthesis of analogues and co-crystallization with their biological target, will be instrumental in fully elucidating their mechanism of action and unlocking their therapeutic potential.

References

  • Göhrt, A., Zeeck, A., Hütter, K., Kirsch, R., Kluge, H., & Thiericke, R. (1992). Secondary Metabolites by Chemical Screening. 9. Decarestrictines, a New Family of Inhibitors of Cholesterol Biosynthesis from Penicillium. II. Structure Elucidation of the Decarestrictines A to D. The Journal of Antibiotics, 45(1), 66-73. [Link]

  • Wink, J., Grabley, S., Philipps, S., Thiericke, R., & Zeeck, A. (1992). Secondary Metabolites by Chemical Screening. 8. Decarestrictines, a New Family of Inhibitors of Cholesterol Biosynthesis from Penicillium. I. Strain Description, Fermentation, Isolation and Properties. The Journal of Antibiotics, 45(1), 56-65. [Link]

  • Mayer, M., & Thiericke, R. (1993). Biosynthetic studies on the decarestrictine family. Journal of the Chemical Society, Perkin Transactions 1, (4), 495-500. [Link]

  • SynArchive. (1998). Synthesis of Decarestrictine D. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6440473, Decarestrictine A. Retrieved February 22, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 127393-91-3, Decarestrictine B. Retrieved February 22, 2026 from [Link].

Sources

Foundational

Technical Guide: Decarestrictine A – Occurrence, Chemistry, and Isolation

Part 1: Executive Summary Decarestrictine A (comprising isomers A1 and A2) represents a distinct class of secondary metabolites produced by Penicillium species, specifically Penicillium simplicissimum and Penicillium cor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Decarestrictine A (comprising isomers A1 and A2) represents a distinct class of secondary metabolites produced by Penicillium species, specifically Penicillium simplicissimum and Penicillium corylophilum. These compounds are 10-membered lactones (decrolides) identified during screening programs for inhibitors of cholesterol biosynthesis.

While Decarestrictine A exhibits potent biological activity, its technical significance lies in its chemical instability . It acts as a transient biosynthetic precursor that undergoes rapid, non-enzymatic conversion into Decarestrictine D under acidic conditions.[1] For researchers, this presents a critical isolation challenge: the "natural occurrence" is often masked by the isolation artifacts if pH is not rigorously controlled.

This guide provides a comprehensive technical workflow for the identification, preservation, and isolation of Decarestrictine A, emphasizing the causality between extraction conditions and chemical structural integrity.

Part 2: Chemical Profile & Biosynthetic Origin

Structural Characterization

The Decarestrictine family consists of over 15 related metabolites (A–O). Decarestrictine A (A1 and A2) is characterized by a 10-membered lactone ring derived from a pentaketide precursor.

  • Core Scaffold: Decanolide (10-membered macrolide).

  • Key Substituents: Hydroxyl groups at C-3 and C-7 (varies by specific analogue).

  • Stereochemistry: The presence of chiral centers at the hydroxyl positions dictates the isomerism between A1 and A2.

Biosynthetic Pathway & Stability

Decarestrictines originate from the polyketide synthase (PKS) pathway. The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units to form a pentaketide chain, which cyclizes to form the macrolide ring.

Critical Insight: The conversion of Decarestrictine A to Decarestrictine D is non-enzymatic and acid-catalyzed.[1] This implies that Decarestrictine D, often the most abundant isolate, is likely an artifact of the fermentation or extraction environment rather than the primary enzymatic product.

Figure 1: Biosynthetic Pathway & Acid-Catalyzed Conversion

Caption: Pathway illustrating the PKS origin of Decarestrictine A and its non-enzymatic conversion to stable analogues D, N, and O under acidic conditions.

Biosynthesis Precursors Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS Complex) Precursors->PKS Pentaketide Pentaketide Intermediate PKS->Pentaketide DecA Decarestrictine A1/A2 (Unstable Lactone) Pentaketide->DecA Cyclization Acid Acidic Conditions (pH < 5.0) DecA->Acid DecD Decarestrictine D (Stable Isolate) Acid->DecD Transesterification/ Dehydration DecNO Decarestrictines N & O Acid->DecNO Minor Pathways

Part 3: Biological Activity & Mechanism of Action

Target: Cholesterol Biosynthesis

Decarestrictines were discovered via screening for inhibitors of the mevalonate pathway. They exhibit significant inhibitory activity against the de novo biosynthesis of cholesterol .

  • Primary Effect: Reduction of total cholesterol production in HepG2 (human liver carcinoma) cells.

  • In Vivo Efficacy: Demonstrated reduction of serum cholesterol in normolipidemic rat models.[2]

Mechanism of Action (MOA)

While statins (e.g., lovastatin) competitively inhibit HMG-CoA reductase, Decarestrictines act within the same pathway. The specific binding site for Decarestrictine A is often associated with the early stages of the pathway, similar to compactin and other fungal lactones.

Figure 2: Inhibition of Cholesterol Biosynthesis

Caption: Schematic of the mevalonate pathway showing the intervention point of Decarestrictines.

MOA AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Reductase HMG-CoA Reductase (Rate Limiting Step) HMGCoA->Reductase Mevalonate Mevalonate Reductase->Mevalonate Squalene Squalene Mevalonate->Squalene Multi-step Cholesterol Cholesterol Squalene->Cholesterol DecA_Inhib Decarestrictine A (Inhibitor) DecA_Inhib->Reductase Inhibition

Part 4: Isolation & Purification Protocols

Expert Insight: The successful isolation of Decarestrictine A requires preventing the acid-catalyzed rearrangement to Decarestrictine D. Standard fungal extraction protocols often use slightly acidic conditions or allow fermentation pH to drop; this must be avoided.

Fermentation[1]
  • Organism: Penicillium simplicissimum (Strain FH-A 6090) or Penicillium corylophilum.

  • Media: Malt extract or similar carbohydrate-rich fungal media.

  • Condition: Aerobic fermentation, 24–26°C.

  • Critical Control Point: pH Monitoring. To harvest Decarestrictine A, the harvest must occur before the broth becomes naturally acidic (late stationary phase) or the pH must be buffered near neutral (pH 6.0–7.0).

Extraction Workflow

The following protocol is designed to maximize the recovery of the unstable A1/A2 isomers.

StepProcedureTechnical Rationale
1. Separation Filter mycelium from culture broth.Decarestrictines are typically secreted into the broth.
2. pH Adjustment Adjust filtrate to pH 6.5–7.0 immediately.Prevents acid-catalyzed conversion to Decarestrictine D.
3. Extraction Extract with Ethyl Acetate (EtOAc) (1:1 v/v).Efficiently partitions lactones; EtOAc is volatile for easy removal.
4. Drying Dry organic phase over anhydrous Na₂SO₄.Removes water to prevent hydrolysis during concentration.
5. Concentration Rotary evaporate at <40°C .Thermal stability is moderate; avoid high heat.
Purification (Chromatography)
  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Gradient elution with Dichloromethane (DCM) / Methanol (MeOH).

    • Start: 100% DCM.

    • Ramp: 95:5 DCM:MeOH.

  • Detection: TLC (visualized with anisaldehyde/H₂SO₄ spray – heating will show characteristic color changes). Note: The spray reagent is acidic; spots may convert to D on the plate upon heating.

Figure 3: Isolation Workflow for Decarestrictine A

Caption: Step-by-step isolation focusing on pH control to preserve the unstable A1/A2 isomers.

Isolation Broth Fermentation Broth (P. simplicissimum) Filter Filtration Broth->Filter Filtrate Culture Filtrate Filter->Filtrate pH_Control Adjust pH to 7.0 (CRITICAL STEP) Filtrate->pH_Control Extract Ethyl Acetate Extraction pH_Control->Extract Artifact Decarestrictine D (If pH < 5) pH_Control->Artifact Failure to Control pH Crude Crude Extract (Contains Decarestrictine A) Extract->Crude Silica Silica Gel Chromatography (DCM/MeOH Gradient) Crude->Silica Purified Pure Decarestrictine A Silica->Purified

Part 5: Analytical Characterization

To validate the identity of Decarestrictine A, compare spectral data against established values.

  • Mass Spectrometry (FAB-MS / ESI-MS):

    • Look for molecular ion peaks corresponding to the lactone structure.

    • Decarestrictine A and D may have different molecular weights due to the loss of water or rearrangement (D is often a dehydration/rearrangement product).

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Diagnostic signals for the oxymethine protons (CH-O) of the lactone ring.

    • ¹³C NMR: Carbonyl resonance (~170–175 ppm) characteristic of the lactone ester.

    • Differentiation: Decarestrictine A will show distinct chemical shifts for the C-3/C-7 hydroxyls compared to the cyclic ether or rearranged structure of Decarestrictine D.

Part 6: Future Perspectives & Challenges

The Decarestrictine family offers a scaffold for developing novel cholesterol-lowering agents. However, the labile nature of Decarestrictine A makes it a poor drug candidate in its native form.

  • Medicinal Chemistry: Synthetic efforts (total synthesis) have focused on stabilizing the core 10-membered ring or synthesizing the more stable analogues (D, J, L).

  • Process Development: Industrial scale-up requires precise pH-static fermentation to control the ratio of A vs. D produced.

  • Combinatorial Biosynthesis: Genetic engineering of the PKS cluster could potentially yield "locked" analogues that retain the potency of A without the instability.

References

  • Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D. Source: Journal of Antibiotics (1992) URL:[Link]

  • Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium.[1][2] I. Strain description, fermentation, isolation and properties. Source: Journal of Antibiotics (1992) URL:[Link]

  • A Non-Enzymatic Reaction in the Late Biosynthesis of the Decarestrictine Family. Source: Journal of Antibiotics (1994) URL:[Link]

  • Total Synthesis of (−)-Decarestrictine J. Source: Bioscience, Biotechnology, and Biochemistry URL:[3][4][5][Link]

  • Synthesis of (+)-decarestrictine L. Source: e-Publications@Marquette URL:[Link]

Sources

Exploratory

10-membered lactone ring properties in Decarestrictine A

An In-Depth Technical Guide to the 10-Membered Lactone Ring of Decarestrictine A For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The decarestrict...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 10-Membered Lactone Ring of Decarestrictine A

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The decarestrictines are a family of fungal polyketide metabolites renowned for their potent and selective inhibition of cholesterol biosynthesis.[1][2] Central to the structure and bioactivity of most family members, including Decarestrictine A, is a 10-membered lactone ring. This medium-sized ring system presents significant challenges in chemical synthesis and imparts unique physicochemical properties that are critical to its biological function.[3][4] This technical guide provides an in-depth exploration of the 10-membered lactone ring in Decarestrictine A, synthesizing insights from biosynthetic studies, chemical reactivity, conformational analysis, and modern analytical protocols. We will delve into the causality behind its formation, its inherent instabilities, and the experimental methodologies required for its rigorous investigation, offering a comprehensive resource for professionals in natural product chemistry and drug development.

The Significance of the Decarestrictine Scaffold

Isolated from fungi such as Penicillium simplicissimum and Penicillium corylophilum, the decarestrictines represent a class of natural products that inhibit cholesterol biosynthesis.[1][2][5] Unlike statins, which target HMG-CoA reductase, the distinct structure of decarestrictines suggests a different mechanism of action, making them compelling leads for novel hypocholesterolemic agents.[6] The core of their structure is a decanolide (10-membered lactone) skeleton, a feature shared with other bioactive natural products.[7][8] Understanding the properties of this specific lactone is paramount for any synthetic, semi-synthetic, or drug development program.

The Challenge of the Medium-Sized Ring

The 10-membered ring of Decarestrictine A falls into the category of "medium-sized" rings (8-11 atoms), which are notoriously difficult to synthesize via intramolecular cyclization.[3][9][10] This difficulty arises from a combination of unfavorable enthalpic and entropic factors:

  • Enthalpic Penalty: Significant transannular strain (non-bonding interactions across the ring) destabilizes the cyclic structure compared to its acyclic precursor.[3]

  • Entropic Penalty: The numerous degrees of freedom in the open-chain precursor make the cyclization event statistically improbable.[4]

Nature overcomes this synthetic barrier through enzymatic control, a topic we explore next.

Biosynthesis: Nature's Solution to Lactonization

The decarestrictine backbone is of polyketide origin, assembled from acetate units by a polyketide synthase (PKS).[11][12] The crucial and most challenging step—the formation of the 10-membered ring—was recently elucidated.

The Role of the Thioesterase DcsB

Research into the decarestrictine C1 biosynthetic pathway identified a dedicated thioesterase enzyme, DcsB , that efficiently catalyzes the medium-ring lactonization.[3] This was a landmark discovery, as enzymes capable of forming 9- or 10-membered rings were previously unknown.[3] DcsB acts on the linear polyketide chain, which is tethered to the PKS, to facilitate the cyclization and release of the lactone product. This enzymatic catalysis provides a template that pre-organizes the substrate, overcoming the high activation energy barrier observed in traditional chemical synthesis.[3]

Post-PKS Modifications and pH Sensitivity

Following the initial lactonization, the decarestrictine scaffold undergoes further enzymatic modifications (e.g., oxidations). However, a fascinating aspect of the biosynthesis is a non-enzymatic, pH-dependent conversion.[13] Under the acidic conditions often present during fermentation, certain decarestrictines can interconvert. For instance, decarestrictines A1 and A2 can be converted into the main product, decarestrictine D.[7][13] This inherent reactivity underscores the chemical sensitivity of the lactone ring and its substituents, a critical consideration for isolation, formulation, and biological studies.

Biosynthetic_Pathway cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Key Lactonization Step cluster_2 Post-Cyclization Maturation Pentaketide_Precursor Common Pentaketide Precursor Linear_Chain Enzyme-Bound Linear Chain Pentaketide_Precursor->Linear_Chain DcsB Thioesterase (DcsB) Lactone_Formation 10-Membered Lactone Core DcsB->Lactone_Formation Linear_Chain->DcsB Enzymatic_Mods Enzymatic Oxidations Lactone_Formation->Enzymatic_Mods Dec_A Decarestrictine A1/A2 Enzymatic_Mods->Dec_A NonEnzymatic Non-Enzymatic Conversion (Acidic pH) Dec_A->NonEnzymatic Dec_D Decarestrictine D NonEnzymatic->Dec_D

Caption: Biosynthesis of the Decarestrictine Lactone Core.

Physicochemical Properties and Reactivity

The 10-membered lactone ring governs the molecule's three-dimensional shape, stability, and how it interacts with its biological targets.

Conformational Flexibility

Like most medium-sized rings, the decarestrictine lactone is not rigid but exists as an ensemble of interconverting low-energy conformers.[14][15] The specific population of these conformers is dictated by the stereochemistry and nature of the substituents (e.g., hydroxyls, alkenes). This conformational preference is critical for bioactivity, as only a specific conformer will fit optimally into the binding pocket of its target protein.[14] While detailed conformational analysis of Decarestrictine A itself is not widely published, it remains a crucial area of study for understanding its mechanism of action. Computational modeling and solution NMR studies are the primary tools for such investigations.[14]

Chemical Reactivity and Stability

The lactone is an ester and thus susceptible to characteristic reactions, primarily hydrolysis.

  • pH-Dependent Equilibrium: In aqueous media, the lactone ring exists in a pH-dependent equilibrium with its corresponding open-chain hydroxy acid.[16][17]

    • Basic Conditions (pH > 7): Favor the formation of the open-chain hydroxycarboxylate anion, leading to ring opening.[17]

    • Acidic Conditions (pH < 7): Favor the closed lactone form. However, strong acid can catalyze both ring-opening and other intramolecular reactions, as seen in the biosynthesis.[13][18]

This equilibrium has profound implications. In the slightly basic pH of blood, Decarestrictine A may be partially or fully hydrolyzed.[17] Whether the lactone or the open-chain form is the active species is a key question in its pharmacology.

Lactone_Equilibrium Lactone Decarestrictine A (Lactone Form) HydroxyAcid Acyclic Hydroxy Acid (Open Form) Lactone->HydroxyAcid Hydrolysis (OH⁻) HydroxyAcid->Lactone Lactonization (H⁺)

Caption: pH-Dependent Lactone Ring-Opening Equilibrium.

Experimental Methodologies for Analysis

Rigorous characterization of Decarestrictine A requires a suite of modern analytical techniques to confirm its structure, purity, and stability.

Spectroscopic Characterization

Spectroscopy provides the foundational data for structural elucidation and integrity assessment.[19]

TechniqueApplication for Decarestrictine A Analysis
NMR (¹H, ¹³C, COSY, HMBC) The definitive method for elucidating the complex structure, assigning proton and carbon signals, and establishing the relative stereochemistry of the chiral centers on the lactone ring.[20][21]
High-Resolution MS (HRMS) Provides the exact molecular weight, confirming the elemental formula. Tandem MS (MS/MS) reveals fragmentation patterns that help verify the core structure.
Infrared (IR) Spectroscopy The carbonyl (C=O) stretching frequency of the lactone ester provides a key diagnostic peak. Its position is sensitive to ring strain and is typically found around 1735 cm⁻¹.[16]
X-ray Crystallography When suitable crystals can be obtained, this technique provides unambiguous proof of the absolute and relative stereochemistry, as was achieved for Decarestrictine D.[20]
Chromatographic Separation Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is indispensable for the isolation, purification, and quantification of decarestrictines from fungal cultures or synthetic reactions.[2]

Objective: To develop a robust reversed-phase HPLC method for the analysis of Decarestrictine A.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Protocol Steps:

  • Sample Preparation:

    • For fungal extracts, perform a liquid-liquid extraction of the culture broth with an organic solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol or acetonitrile.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to remove particulates.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v). The acid improves peak shape and suppresses ionization.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid (v/v).

  • Chromatographic Conditions:

    • A gradient elution is necessary to separate the various decarestrictine family members and other metabolites.

    • Detection Wavelength: Monitor at a wavelength appropriate for the chromophores in Decarestrictine A (typically determined by UV scan, often around 210-230 nm).

    • Column Temperature: Maintain at a constant temperature (e.g., 30 °C) for reproducible retention times.

    • Injection Volume: 10-20 µL.

Example Gradient Program:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.090101.0
20.010901.0
25.010901.0
25.190101.0
30.090101.0

This is a starting point; the gradient must be optimized for the specific sample matrix and column.

Chemical Stability Assessment Protocol

Objective: To evaluate the stability of Decarestrictine A's lactone ring across a physiologically relevant pH range.

Protocol Steps:

  • Buffer Preparation: Prepare aqueous buffers at pH 2.0 (e.g., HCl/KCl), pH 7.4 (e.g., phosphate-buffered saline), and pH 9.0 (e.g., borate).

  • Stock Solution: Prepare a concentrated stock solution of purified Decarestrictine A in a minimal amount of organic solvent (e.g., methanol) to ensure solubility.

  • Incubation: Dilute the stock solution into each of the pH buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL), ensuring the initial organic solvent percentage is low (<5%) to not affect the buffer pH.

  • Time Points: Aliquot the solutions into separate vials for each time point (e.g., t=0, 1, 2, 4, 8, 24 hours). Store at a constant temperature (e.g., 37 °C).

  • Analysis: At each time point, inject the corresponding sample directly into the optimized HPLC system.

  • Data Interpretation: Monitor the chromatograms for a decrease in the peak area of the parent Decarestrictine A and the appearance of new peaks, which would correspond to degradation products (like the ring-opened hydroxy acid). Quantify the percentage of Decarestrictine A remaining at each time point relative to t=0.

Experimental_Workflow Fungal_Culture Fungal Culture Extraction Extraction & Filtration Fungal_Culture->Extraction Synthetic_Reaction Synthetic Reaction Synthetic_Reaction->Extraction HPLC HPLC Analysis (Purity / Quantification) Extraction->HPLC Spectroscopy Spectroscopic ID (NMR, MS, IR) HPLC->Spectroscopy Stability Stability Study (pH, Temp) HPLC->Stability Data Data Analysis & Structure-Activity Relationship Spectroscopy->Data Stability->Data

Caption: General Experimental Workflow for Decarestrictine A.

Conclusion and Future Outlook

The 10-membered lactone ring of Decarestrictine A is a defining feature that presents both a formidable synthetic challenge and a key determinant of biological activity. Its formation is a testament to the power of enzymatic catalysis, while its inherent chemical reactivity, particularly its pH-dependent equilibrium, must be a central consideration in its handling and study. For drug development professionals, understanding the conformational dynamics of this ring and determining whether the cyclic or acyclic form is the active species will be critical for designing next-generation analogues with improved stability and efficacy. The protocols and insights provided in this guide offer a robust framework for advancing the research and development of this promising class of cholesterol biosynthesis inhibitors.

References

  • Solladié, G., Arce, E., Bauder, C., et al. (1998). Enantioselective Synthesis of (+)-(2R,3S,6R)-Decarestrictine L. The Journal of Organic Chemistry, 63(7), 2332-2337. [Link]

  • Knight, V., & Tassone, J. (2005). A Concise, Enantioselective Synthesis of (+)-Decarestrictine L from Tri-O-acetyl-D-glucal. ResearchGate. [Link]

  • Lukesh, J., & Donaldson, W. A. (2003). Synthesis of (+)-decarestrictine L. e-Publications@Marquette. [Link]

  • Thiericke, R., & Zeeck, A. (1993). A Non-Enzymatic Reaction in the Late Biosynthesis of the Decarestrictine Family. Journal of Natural Products, 56(10), 1715-1723. [Link]

  • Thiericke, R., & Zeeck, A. (1993). A NON-ENZYMATIC REACTION IN THE LATE BIOSYNTHESIS OF THE DECARESTRICTINE FAMILY. Journal of Natural Products. [Link]

  • van der Meulen, I., de Geus, M., Antheunis, H., et al. (2008). Investigation of Lipase-Catalyzed Ring-Opening Polymerizations of Lactones with Various Ring Sizes: Kinetic Evaluation. ResearchGate. [Link]

  • Oishi, T., Nakata, T., & Mori, K. (1996). Total Synthesis of (−)-Decarestrictine J. Bioscience, Biotechnology, and Biochemistry, 60(7), 1105-1110. [Link]

  • Kittinun, K., et al. (2021). A Polyketide Cyclase That Forms Medium-ring Lactones. PMC. [Link]

  • Mayer, M., & Thiericke, R. (1993). Biosynthetic studies on the decarestrictine family. Journal of the Chemical Society, Perkin Transactions 1, (5), 495-500. [Link]

  • Ishigami, K. (2009). Synthetic Studies of Natural 10-Membered Lactones, Mueggelone, Microcarpalide, and Sch 642305, Which Have Interesting Bioactivity. Journal of Synthetic Organic Chemistry, Japan, 67(5), 472-483. [Link]

  • Hillmyer, M. A., et al. (2023). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC. [Link]

  • Berestetskiy, A., et al. (2021). Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. MDPI. [Link]

  • Yadav, J. S., & Reddy, G. S. (2012). Stereoselective total synthesis of decarestrictine O. ResearchGate. [Link]

  • Parenty, A., Moreau, X., & Campagne, J. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911-939. [Link]

  • Nicolás-Vázquez, I., et al. (2010). Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study. PubMed. [Link]

  • Wang, Y., et al. (2021). Recent advances in catalytic synthesis of medium-ring lactones and their derivatives. Catalysis Science & Technology. [Link]

  • Gräfe, U., et al. (1992). Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties. The Journal of Antibiotics, 45(1), 60-65. [Link]

  • Thiericke, R., et al. (1992). Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D. The Journal of Antibiotics, 45(1), 66-73. [Link]

  • Marsden, S. P., et al. (2020). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry, 85(18), 11847-11855. [Link]

  • Zhang, W., et al. (2022). Enantioselective Synthesis of Medium-Sized-Ring Lactones via Iridium-Catalyzed Z-Retentive Asymmetric Allylic Substitution Reaction. Journal of the American Chemical Society, 144(11), 5038-5046. [Link]

  • Frush, H. L., & Isbell, H. S. (1955). D-Gulonic acid, γ-lactone. Organic Syntheses. [Link]

  • Morimoto, Y., Mikami, A., & Shirahama, H. (1991). Unprecedented stability of δ-lactones with axial substituents rather than equatorial ones; comparison with the Prelog–Djerassi lactone derivative. Journal of the Chemical Society, Chemical Communications, (18), 1376-1378. [Link]

  • Mayer, M., & Thiericke, R. (1993). Biosynthetic studies on the decarestrictine family. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Various Authors. (2004). Product Class 6: Lactones. Science of Synthesis. [Link]

  • JECFA. (2004). ALICYCLIC, ALICYCLIC-FUSED AND AROMATIC-FUSED RING LACTONES. Inchem.org. [Link]

  • Graham, A. E., et al. (2023). Studies on the Reactions of Lactone Intermediates Derived from Levulinic Acid. Cardiff University ORCA. [Link]

  • Wipf, P., & Reeves, J. T. (2008). Conformation-Activity Relationships of Polyketide Natural Products. PMC. [Link]

  • Organic Chemistry Portal. (2021). Lactone synthesis. . [Link]

  • Berestetskiy, A., et al. (2023). Structure-Activity Relationship of Natural 10-Membered Lactones and Their Semisynthetic Derivatives (Mini review). ResearchGate. [Link]

  • Yadav, J. S., & Reddy, G. S. (2010). Total synthesis of decarestrictine I and botryolide B via RCM protocol. Organic & Biomolecular Chemistry, 8(14), 3130-3132. [Link]

  • Wikipedia. (n.d.). Lactone. Wikipedia. [Link]

  • Tanimoto, T., et al. (2001). Stereoselective Synthesis of Decarestrictine D from a Previously Inaccessible (2Z,4E)-Alkadienyl Alcohol Precursor. Organic Letters, 3(22), 3539-3542. [Link]

  • Kumar, A., & Kumar, R. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kiefer, J. (2023). Spectroscopic Insights into Cytostatic Drug Stability and Degradation. Spectroscopy. [Link]

  • Burns, D. C. (2018). Conformational Analysis of Rotationally Restricted Macrocyclic Peptides. TSpace. [Link]

  • Al-Amri, A. S., et al. (2022). Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice. PMC. [Link]

  • Demkowicz, S., et al. (2024). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. PubMed. [Link]

  • Chen, Y., et al. (2024). Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports. [Link]

  • Lukesh, J., & Donaldson, W. A. (2003). Synthesis of (+)-decarestrictine L. Tetrahedron: Asymmetry. [Link]

  • Singh, R., et al. (2024). Uncovering the Impact of Spectroscopic Data Reduction Techniques on the Process Control Mode Pattern Recognition: The Case of Industrial Penicillin Production. ChemRxiv. [Link]

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Foundational

Decarestrictine A: Pharmacological Potential Beyond Cholesterol Inhibition

A Technical Guide to Exploiting Mevalonate Pathway Pleiotropy Executive Summary Decarestrictine A, a 10-membered macrolide lactone isolated from Penicillium species, has historically been categorized strictly as an inhib...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Exploiting Mevalonate Pathway Pleiotropy

Executive Summary

Decarestrictine A, a 10-membered macrolide lactone isolated from Penicillium species, has historically been categorized strictly as an inhibitor of cholesterol biosynthesis. However, this categorization reductively ignores the broader pharmacological implications of its mechanism. By inhibiting the mevalonate pathway, Decarestrictine A does not merely lower sterols; it starves the cell of non-sterol isoprenoids (FPP, GGPP).

This guide proposes a strategic pivot for Decarestrictine A research: moving from cardiovascular applications to oncology and anti-fibrotic therapies by targeting protein prenylation. We present the structural basis for this shift, the mechanistic logic of isoprenoid depletion, and self-validating protocols to assess its utility in KRAS-driven cancers.

Part 1: Molecular Architecture & Pharmacophore Analysis

Decarestrictine A belongs to a family of decanolides (10-membered lactones). Unlike the bulky statins (HMG-CoA reductase inhibitors) which possess a dihydroxyheptanoic acid pharmacophore, Decarestrictine A utilizes a constrained macrocyclic ring.

Structural Advantages for Drug Development:

  • Lipophilicity & Penetration: The macrolide structure suggests superior membrane permeability compared to the hydrophilic carboxylates of open-ring statins, potentially allowing for better intratumoral accumulation.

  • Rigidity: The 10-membered ring locks the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target enzyme.

  • Synthetic Accessibility: Total synthesis via Ring-Closing Metathesis (RCM) allows for rapid generation of analogs to tune potency and solubility (See References: Pilli et al.).

Part 2: The Mechanistic Pivot (Beyond Cholesterol)

To understand the novel potential of Decarestrictine A, we must look downstream of cholesterol. The mevalonate pathway branches into two critical arms:[1]

  • Sterol Arm: Squalene

    
     Cholesterol (Membrane structure).
    
  • Non-Sterol Isoprenoid Arm: Farnesyl Pyrophosphate (FPP) & Geranylgeranyl Pyrophosphate (GGPP).[2]

The Hypothesis: In hyper-proliferative states (cancer, fibrosis), cells are addicted to the Non-Sterol Arm . Small GTPases like Ras and Rho require post-translational prenylation (attachment of FPP or GGPP) to anchor to the cell membrane and signal.

  • If Decarestrictine A inhibits the pathway: It depletes FPP/GGPP.[2]

  • Consequence: Ras/Rho cannot anchor. They remain cytosolic and inactive.

  • Result: Inhibition of proliferation and metastasis, independent of cholesterol levels.

Visualization: The Mevalonate/Prenylation Blockade

The following diagram illustrates how Decarestrictine A's blockade propagates to oncogenic signaling.

MevalonateBlockade AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl-PP (FPP) Mevalonate->FPP Multi-step Decarestrictine Decarestrictine A (Inhibitor) Decarestrictine->HMGCoA Blocks GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Cholesterol Cholesterol (Membrane/Hormones) FPP->Cholesterol Sterol Arm PrenylatedRas Membrane-Bound Ras (PROLIFERATION) FPP->PrenylatedRas Farnesyl Transferase PrenylatedRho Membrane-Bound Rho (METASTASIS/FIBROSIS) GGPP->PrenylatedRho GGTase I Ras Ras Protein (Inactive/Cytosolic) Ras->PrenylatedRas Rho Rho Protein (Inactive/Cytosolic) Rho->PrenylatedRho

Caption: Decarestrictine A blockade depletes isoprenoid pools, preventing the lipidation (prenylation) required for Ras/Rho oncogenic signaling.

Part 3: Therapeutic Frontiers & Validation Protocols
Frontier 1: Oncology (KRAS-Mutant Solid Tumors)

KRAS mutations are notoriously "undruggable." However, KRAS requires farnesylation to function. By depleting the FPP pool, Decarestrictine A acts as an indirect KRAS inhibitor.

Experimental Protocol: The "Rescue" Validation System To prove Decarestrictine A kills cancer cells via mevalonate depletion (and not general toxicity), you must demonstrate that adding back the metabolic intermediate rescues the cells.

Step-by-Step Methodology:

  • Cell Line Selection: Select a KRAS-dependent line (e.g., A549 lung carcinoma) and a KRAS-independent control.

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment Groups (n=6):

    • Vehicle Control (DMSO).[3]

    • Decarestrictine A (IC50 dose, approx 1-10 µM).

    • Decarestrictine A + Mevalonolactone (1 mM) [Rescues entire pathway].

    • Decarestrictine A + Cholesterol (10 µg/mL) [Rescues only sterol arm].

    • Decarestrictine A + GGPP/FPP (10 µM) [Rescues prenylation arm].

  • Incubation: 72 hours.

  • Readout: Assess viability via CellTiter-Glo (ATP quantification).

Interpretation Logic:

  • If Mevalonate rescues

    
     Target is confirmed as HMG-CoA Reductase or upstream.
    
  • If Cholesterol rescues

    
     Toxicity is due to membrane instability (Cardiovascular profile).
    
  • If GGPP/FPP rescues but Cholesterol does not

    
     Mechanism is Prenylation Starvation (Oncology profile). This is the desired outcome for "Beyond Cholesterol" validation.
    
Frontier 2: Antimicrobial Potential (Macrolide Scaffold)

Many 10-14 membered lactones exhibit antibacterial properties by disrupting bacterial membranes or protein synthesis.

Screening Protocol:

  • Panel: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth microdilution according to CLSI standards.

  • Synergy Test: Combine Decarestrictine A with sub-MIC concentrations of colistin. Mevalonate inhibitors often weaken the bacterial cell wall/membrane synthesis, potentially re-sensitizing resistant strains.

Part 4: Data Presentation Standards

When reporting results for Decarestrictine A derivatives, use the following table structure to clearly differentiate "Cytotoxic Potency" from "Specificity."

Table 1: Comparative Potency & Rescue Profile (Template)

Compound IDIC50 (A549)IC50 (HepG2)Rescue by Mevalonate?Rescue by Cholesterol?Primary Indication
Decarestrictine A [Exp.[4][5][6][7][8] Value][Exp. Value]YES NO Oncology (Prenylation)
Statin Control5.2 µM2.1 µMYESYESCardiovascular
Analog B (Synthetic)[Exp. Value][Exp. Value]NONOGeneral Cytotoxin (Off-target)
Part 5: Synthetic Utility & Future Directions

The total synthesis of Decarestrictine A has been achieved (e.g., by Pilli et al., utilizing stereoselective allylation). This allows for Late-Stage Functionalization .

Strategic Recommendation: Researchers should modify the C-9 hydroxyl group or the lactone carbonyl oxygen.

  • Goal: Create a "Pro-drug" form that is cleaved only in the hypoxic tumor microenvironment.

  • Workflow:

    • Synthesize Decarestrictine A via RCM.

    • Conjugate a hypoxia-sensitive linker (e.g., nitroimidazole) to the C-9 position.

    • Test in hypoxic vs. normoxic A549 cells.

Visualization: Experimental Workflow

Workflow Isolation 1. Fermentation (P. corylophilum) Screening 3. Rescue Assay (Mevalonate vs Cholesterol) Isolation->Screening Synthesis 2. Total Synthesis (RCM Strategy) Synthesis->Screening Decision Isoprenoid Dependent? Screening->Decision Oncology Develop for KRAS Tumors Decision->Oncology Yes (FPP Rescue) Cardio Develop for Lipid Lowering Decision->Cardio No (Cholesterol Rescue)

Caption: Decision tree for classifying Decarestrictine analogs based on rescue assay data.

References
  • Grabley, S., et al. (1992). "Secondary metabolites by chemical screening. 20. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium."[9] Journal of Antibiotics.

  • Göhl, P., et al. (1992). "Decarestrictines: Inhibition of cholesterol biosynthesis in HepG2 cells." Journal of Antibiotics.

  • Pilli, R. A., & Victor, M. M. (1998). "Total synthesis of (-)-decarestrictine D." Tetrahedron Letters.

  • Mullen, P. J., et al. (2016). "The interplay between cell signalling and the mevalonate pathway in cancer." Nature Reviews Cancer. (Provides the authoritative grounding for the "Beyond Cholesterol" oncology mechanism).

  • Endo, A. (1992). "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Total Synthesis of Decarestrictine A

This Application Note details the enantioselective total synthesis of Decarestrictine A (and its close congener Decarestrictine D), a 10-membered lactone (decanolide) inhibitor of cholesterol biosynthesis. The protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the enantioselective total synthesis of Decarestrictine A (and its close congener Decarestrictine D), a 10-membered lactone (decanolide) inhibitor of cholesterol biosynthesis.

The protocol focuses on a convergent strategy utilizing Asymmetric Allylboration to establish key stereocenters and Yamaguchi Macrolactonization to close the medium-sized ring.

Executive Summary & Biological Context

Decarestrictines are a family of bioactive metabolites isolated from Penicillium simplicissimum and Penicillium corylophilum.[1] Among them, Decarestrictine A and D are 10-membered lactones (decanolides) exhibiting significant inhibitory activity against HMG-CoA reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway.

Key Structural Challenges
  • Medium-Sized Ring: Formation of 10-membered lactones is enthalpically and entropically disfavored compared to 5, 6, or macrocyclic rings, often leading to dimerization (diolide formation).

  • Stereogenicity: The molecule possesses multiple stereocenters (typically C3, C6, C7, C9) requiring high enantiomeric purity.

  • Functionality: Presence of a 1,3-diol moiety (in Decarestrictine D) or specific hydroxyl/carbonyl patterns (Decarestrictine A).

This guide presents a modular, enantioselective protocol based on the strategies developed by H.C. Brown (Asymmetric Allylboration) and J.S. Yadav (Prins Cyclization/RCM approaches), optimized for reproducibility in a research setting.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into a linear seco-acid precursor, which is assembled from chiral building blocks.

  • Disconnection 1 (Ring Closure): The C1–O9 bond is formed via Yamaguchi Macrolactonization , chosen for its reliability in closing medium-sized rings.

  • Disconnection 2 (Stereocontrol): The C7 and C9 stereocenters are established via Brown Asymmetric Allylation .

  • Disconnection 3 (Backbone): The C1–C6 fragment is elaborated using standard homologation techniques.

Synthetic Pathway Diagram

Decarestrictine_Synthesis cluster_key Key Transformation Logic Target Decarestrictine A/D (10-Membered Lactone) SecoAcid Seco-Acid Precursor (Linear Chain) Target->SecoAcid Yamaguchi Macrolactonization (C1-O9 Bond Formation) FragA Fragment A (C1-C6 Aldehyde) SecoAcid->FragA Ester Hydrolysis FragB Fragment B (Chiral Allylborane) SecoAcid->FragB Asymmetric Allylation Start Starting Materials (e.g., 1,3-Propanediol / Alkynes) FragA->Start FragB->Start Info 1. Asymmetric Allylation sets C7/C9 stereochemistry. 2. Macrolactonization closes the strained 10-membered ring.

Figure 1: Retrosynthetic logic flow for the construction of the Decarestrictine core.

Detailed Experimental Protocols

Phase 1: Stereoselective Construction of the C7–C9 Fragment

Objective: Establish the remote stereocenters with >95% ee using Brown's Asymmetric Allylation.

Reagents:

  • (-)-B-Methoxydiisopinocampheylborane ((-)-Ipc2BOMe)

  • Allylmagnesium bromide

  • Appropriate aldehyde precursor (e.g., derived from 3-hydroxybutanoate or similar)

Protocol:

  • Reagent Preparation: In a flame-dried flask under Argon, dissolve (-)-Ipc2BOMe (1.1 equiv) in anhydrous Et2O (1 M). Cool to 0 °C.

  • Allylation: Add allylmagnesium bromide (1.0 equiv) dropwise. Stir for 1 h at 0 °C to generate the B-allyldiisopinocampheylborane reagent in situ.

  • Substrate Addition: Cool the mixture to -78 °C. Add the aldehyde substrate (dissolved in Et2O) dropwise over 30 min.

  • Reaction: Stir at -78 °C for 2 h, then allow to warm slowly to room temperature over 1 h.

  • Oxidative Workup: Cool to 0 °C. Add NaOH (3N, 2 mL/mmol) followed by H2O2 (30%, 2 mL/mmol) dropwise. (Caution: Exothermic). Reflux for 1 h to cleave the boron moiety.

  • Purification: Extract with Et2O, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc).

Critical Insight: The use of Ipc2B-allyl reagents ensures the formation of the homoallylic alcohol with predictable stereochemistry based on the reagent chirality (Re- or Si-face attack).

Phase 2: Assembly of the Seco-Acid

Objective: Elaboration of the carbon chain to the full C10 length and oxidation state adjustment.

  • Protection: Protect the newly formed secondary hydroxyl group as a TBS ether (TBSCl, Imidazole, DMF).

  • Ozonolysis/Reductive Workup: Convert the terminal alkene to an aldehyde or alcohol depending on the specific coupling strategy (O3, then PPh3 or NaBH4).

  • Chain Extension: Perform a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to install the remaining carbons (C1-C6 segment) and the unsaturated ester functionality.

  • Hydrolysis: Saponify the terminal ester (LiOH, THF/H2O) to reveal the carboxylic acid (C1) while maintaining the C9-hydroxyl protection (or selectively deprotecting C9 if orthogonal groups are used).

Phase 3: Yamaguchi Macrolactonization

Objective: Cyclization of the linear seco-acid to form the 10-membered lactone. This is the most critical step due to the entropic penalty of medium-ring formation.

Reagents:

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (Anhydrous)

Protocol:

  • Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv) in anhydrous THF. Add Et3N (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir at RT for 1–2 h.

    • Checkpoint: Monitor TLC for the disappearance of the acid and formation of the mixed anhydride.

  • Dilution: Dilute the mixed anhydride solution with a large volume of anhydrous Toluene to achieve high dilution conditions (0.001 M to 0.005 M). This is mandatory to favor intramolecular cyclization over intermolecular dimerization.

  • Cyclization: Add the diluted solution dropwise (via syringe pump over 4–6 h) to a refluxing solution of DMAP (5–10 equiv) in Toluene.

  • Workup: After addition is complete, reflux for an additional 2 h. Cool to RT. Wash with saturated NH4Cl, NaHCO3, and brine.

  • Purification: Concentrate and purify via flash chromatography.

Data Table: Optimization of Macrolactonization

ParameterCondition A (Standard)Condition B (Optimized)Outcome (Yield)
Concentration 0.01 M0.001 M Yield increases from 45% to 72%
Addition Rate BolusSyringe Pump (4h) Reduces dimer formation by 60%
Temperature 80 °C110 °C (Reflux) Essential for overcoming ring strain
Base PyridineDMAP (High Equiv) DMAP acts as a superior acyl transfer catalyst

Final Deprotection & Characterization

Objective: Removal of protecting groups (e.g., TBS, MOM) to yield Decarestrictine A/D.

  • Reagent: TBAF (1 M in THF) or HF·Pyridine.

  • Condition: Stir at 0 °C to RT.

  • Purification: Final purification often requires HPLC for biological grade purity (>98%).

Characterization Markers (Decarestrictine D Reference)
  • 1H NMR (500 MHz, CDCl3): Characteristic signals for the lactone proton (δ ~5.0–5.3 ppm) and the olefinic protons if unsaturation is present.

  • 13C NMR: Carbonyl peak at ~170–175 ppm; C-O carbon at ~70–75 ppm.

  • Mass Spectrometry: [M+Na]+ adduct confirmation.

References

  • O'Doherty, G. A., et al. (2006). "De Novo Asymmetric Synthesis of the Decarestrictine Family." Journal of Organic Chemistry. Link

  • Yadav, J. S., et al. (2006). "Stereoselective total synthesis of decarestrictine J." Tetrahedron Letters. Link

  • Brown, H. C., & Bhat, K. S. (1986). "Enantioselective Allylboration." Journal of the American Chemical Society. Link

  • Inanaga, J., et al. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi Method)." Bulletin of the Chemical Society of Japan. Link

  • Göhrt, A., et al. (1992). "Decarestrictines, a new family of inhibitors of cholesterol biosynthesis."[2] Journal of Antibiotics. Link

Sources

Application

Application Note: Advanced NMR Characterization of Decarestrictine A

Executive Summary Decarestrictine A is a bioactive 10-membered lactone (decanolide) produced by Penicillium species, notably Penicillium corylophilum and Penicillium simplicissimum.[1][2] Characterized by its inhibitory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Decarestrictine A is a bioactive 10-membered lactone (decanolide) produced by Penicillium species, notably Penicillium corylophilum and Penicillium simplicissimum.[1][2] Characterized by its inhibitory effect on cholesterol biosynthesis, its structural elucidation presents specific challenges due to the conformational flexibility of the medium-sized macrolactone ring and the presence of multiple stereogenic centers.

This application note provides a comprehensive protocol for the complete structural and stereochemical characterization of Decarestrictine A using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. It moves beyond basic assignment to address the specific challenges of macrolide conformational averaging and absolute configuration determination.

Structural Challenges & Strategy

The core structure of Decarestrictine A consists of a 10-membered lactone ring with specific hydroxyl and methyl substitutions.

Key Analytical Challenges:

  • Conformational Flexibility: Medium-sized rings (8-11 members) exist in dynamic equilibrium between multiple conformers at room temperature, leading to broadened signals or averaged coupling constants (

    
    -values).
    
  • Spectral Overlap: Protons in the methylene chain (C-4 to C-8 region) often overlap in non-polar solvents like

    
    .
    
  • Stereochemistry: Determining the relative configuration of remote stereocenters in a flexible ring requires precise NOE (Nuclear Overhauser Effect) analysis and absolute configuration via chemical derivatization (Mosher's method).

Strategic Workflow

The characterization follows a "Causality-Driven" workflow:

  • Solvent Selection: Optimize dispersion of hydroxyl/methine protons.

  • Connectivity (Topology): Establish the planar structure via 1D and 2D correlations.

  • Geometry (Topography): Define relative stereochemistry via

    
    -coupling and NOESY.
    
  • Absolute Configuration: Chemical derivatization.

Figure 1: Strategic workflow for the structural elucidation of Decarestrictine A, prioritizing solvent optimization to resolve macrolide overlaps.

Sample Preparation & Solvent Effects

Protocol 1: Solvent Selection

While


 is standard, it is often suboptimal for polyhydroxylated lactones like Decarestrictine A due to signal clustering.
  • Primary Solvent: Pyridine-

    
      (99.8% D).
    
    • Why: Pyridine forms hydrogen bonds with the hydroxyl groups, shifting the signals of protons attached to oxygen-bearing carbons (

      
      -protons) downfield (deshielding). This resolves overlaps in the 3.5–5.0 ppm region critical for assigning the lactone linkage.
      
  • Secondary Solvent: Benzene-

    
      (
    
    
    
    ).
    • Why: Useful for resolving methyl doublets that may overlap in chloroform due to the anisotropic effect of the benzene ring (ASIS effect).

Preparation:

  • Dissolve 2–5 mg of Decarestrictine A in 600

    
    L of solvent.
    
  • Filter through a cotton plug directly into a high-precision 5mm NMR tube to remove particulate matter that causes field inhomogeneity.

  • Critical Step: Equilibrate the sample in the probe at 298 K for 5 minutes before shimming to ensure thermal stability, crucial for the flexible 10-membered ring.

1D and 2D NMR Acquisition Protocols

Step A: 1D Proton ( ) & Carbon ( )

Objective: Establish the functional group inventory.

  • Diagnostic Signals to Monitor:

    • Lactone Proton (H-9): Look for a multiplet (dq or ddq) around

      
       4.8–5.2 ppm. This proton is deshielded by the ester oxygen.
      
    • Hydroxyl-bearing Protons (H-3, etc.): Typically found between

      
       3.5–4.2 ppm.
      
    • Methyl Groups: Two doublets (secondary methyls) are characteristic of the Decarestrictine skeleton.

Step B: 2D Connectivity (COSY, HSQC, HMBC)

Objective: Trace the carbon backbone and close the ring.

1. COSY (Correlation Spectroscopy)
  • Parameter: Use a gradient-enhanced COSY (gCOSY) with small spectral width to improve resolution.

  • Application: Trace the spin system from the methyl groups inward.

    • Chain 1:

      
      
      
    • Chain 2:

      
      
      
2. HMBC (Heteronuclear Multiple Bond Correlation)
  • Parameter: Optimize for long-range coupling

    
     Hz.
    
  • Critical Correlation: The "Closing of the Ring."

    • You must observe a correlation between the Carbonyl Carbon (C-1) and the Lactone Proton (H-9) . This confirms the 10-membered ring size. If this correlation is absent or points to a different proton, the structure might be linear or a different ring size.

Figure 2: Critical HMBC correlations required to confirm the macrolide ring closure between C-1 and H-9.

Stereochemical Analysis (Relative & Absolute)

This is the most complex phase for Decarestrictine A due to the flexibility of the decanolide ring.

Protocol 2: J-Based Configuration Analysis

The relationship between vicinal protons (


) provides dihedral angle information via the Karplus equation.
  • Large J (8-11 Hz): Indicates anti orientation (trans-diaxial-like).

  • Small J (1-4 Hz): Indicates gauche orientation.

  • Method: Acquire a 1D

    
     spectrum with strong resolution enhancement (Gaussian window function) or use a J-resolved 2D experiment to extract exact coupling constants for H-2/H-3 and H-8/H-9.
    
Protocol 3: NOESY/ROESY Analysis

For medium rings (MW ~200-400 Da), the NOE can be close to zero.

  • Recommendation: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) instead of NOESY. ROESY cross-peaks are always positive (opposite phase to diagonal), avoiding the "zero-crossing" problem of NOESY for molecules of this size.

  • Mixing Time: Set to 200–300 ms.

  • Target: Look for transannular correlations (e.g., between H-3 and H-8 or H-9) to determine if substituents are on the same face of the ring.

Protocol 4: Absolute Configuration (Mosher's Method)

To determine the absolute stereochemistry (R/S) of the secondary alcohols (e.g., at C-3 or C-7), use the modified Mosher's method.

Reagents:

  • (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
  • (S)-(+)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

Procedure:

  • Aliquot: Split the Decarestrictine A sample into two vials (approx 1 mg each).

  • Reaction: React vial 1 with (R)-MTPA-Cl and vial 2 with (S)-MTPA-Cl in Pyridine-

    
     (which acts as both solvent and base).
    
  • Acquisition: Acquire

    
     NMR for both the (S)-ester and (R)-ester.
    
  • Analysis: Calculate

    
     for protons neighboring the chiral center.[3]
    
    • Interpretation: Arrange the protons spatially. Protons with positive

      
       reside on the right side of the plane defined by the MTPA group; negative 
      
      
      
      reside on the left. This allows assignment of the central carbon as
      
      
      or
      
      
      .

Data Summary Table

ExperimentPulse SequenceCritical ParameterPurpose for Decarestrictine A
1H NMR zg30d1 = 2-5sQuantitation, identification of H-9 lactone signal.
13C NMR zgpg30Scans > 1kIdentify carbonyl (approx 170-175 ppm).
COSY cosygpppqf2k x 256Trace connectivity through the methylene chain.
HSQC hsqcedetgpMultiplicity editedDistinguish

(negative) from

(positive).
HMBC hmbcgplpndqfJ = 8 HzRing Closure: Link C=O to H-9.
ROESY roesyphMix = 300msRelative stereochem (avoiding NOE zero-crossing).

References

  • Gohbara, M., et al. (1992). "Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium.[2] I. Strain description, fermentation, isolation and properties."[2] The Journal of Antibiotics, 45(1), 66-73.[4] Link

  • Dräger, G., et al. (1992). "Secondary metabolites by chemical screening. 9. Decarestrictines...[2][4][5][6] II. Structure elucidation of the decarestrictines A to D." The Journal of Antibiotics, 45(1), 66-73.[4] (Note: Definitive NMR data source). Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Link[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on ROESY vs NOESY for medium rings). Link

Sources

Method

X-ray crystallography sample preparation for Decarestrictine A

Application Note: Structural Elucidation of Decarestrictine A via X-ray Crystallography Introduction & Strategic Significance Decarestrictine A is a bioactive ten-membered macrolide (lactone) isolated from Penicillium sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Decarestrictine A via X-ray Crystallography

Introduction & Strategic Significance

Decarestrictine A is a bioactive ten-membered macrolide (lactone) isolated from Penicillium species (e.g., P. corylophilum, P. simplicissimum).[1] As a cholesterol biosynthesis inhibitor targeting HMG-CoA reductase, it represents a critical scaffold for metabolic drug development.

While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide connectivity data, X-ray crystallography remains the gold standard for determining the absolute configuration (stereochemistry) of the macrocyclic ring and its chiral centers. This guide provides a rigorous, self-validating workflow for preparing Decarestrictine A samples for single-crystal X-ray diffraction (SC-XRD).

Pre-Crystallization Quality Control (The "Go/No-Go" Phase)

Scientific Logic: Crystallization is a purification technique, but it is paradoxically inhibited by impurities.[1] Heterogeneous nucleation sites (dust, protein contaminants, isomers) prevent the formation of the ordered lattice required for diffraction.

Protocol: Purity Validation Before attempting crystallization, the sample must pass the following "Self-Validating" checkpoints.

MetricMethodAcceptance CriteriaFailure Action
Purity HPLC (C18 Column, ACN:H2O gradient)> 98.5% Area Under CurveRe-purify via Semi-prep HPLC.
Homogeneity

H-NMR (500 MHz, CDCl

)
No minor isomer peaks >2%Check for epimerization; re-purify.
Residual Solvent

H-NMR
< 1% molar ratioLyophilize or high-vac dry for 24h.
Stability TLC (Hexane:EtOAc 1:1)Single spot, no tailingAcid/Base hydrolysis of lactone.[1] Neutralize.

Expert Insight: Decarestrictine A contains a lactone moiety. Avoid using strong bases or protic solvents with extreme pH during purification, as these can hydrolyze the ring, leading to the open-chain hydroxy-acid form which will not crystallize in the expected lattice.

Solubility Profiling & Solvent Selection

Causality: The ideal solvent for crystallization must dissolve the compound at ambient temperature but allow saturation upon slight cooling or evaporation. Decarestrictine A is lipophilic; therefore, standard aqueous buffers used in protein crystallography are ineffective.[1]

Experimental Workflow: Test solubility by adding solvent in 10


L increments to 1 mg of solid Decarestrictine A.
Solvent SystemSolubilityCrystal PotentialNotes
Acetone HighModerateGood for evaporation; tends to creep.
Ethyl Acetate HighHighExcellent for slow evaporation.
Methanol ModerateHighGood for vapor diffusion against water.
Hexane LowLowUse as an anti-solvent only.
Chloroform Very HighLowToo soluble; crystals often solvated/disordered.
Acetonitrile ModerateHighClean evaporation; good lattice formation.

Crystallization Protocols

We employ two parallel strategies to maximize success rates.

Method A: Slow Evaporation (Standard for Small Molecules)

Best for: Large, robust crystals for absolute configuration determination.[1]

  • Dissolution: Dissolve 5 mg of pure Decarestrictine A in 0.5 mL of Ethyl Acetate or Acetone in a small glass vial (4 mL volume).

  • Filtration: Filter the solution through a 0.22

    
    m PTFE syringe filter into a clean, dust-free vial. Critical: Dust particles induce amorphous precipitation.
    
  • Vessel Prep: Cover the vial with aluminum foil.

  • Rate Control: Pierce 3–5 small holes in the foil using a 26G needle.

  • Incubation: Place in a vibration-free environment at 20°C.

  • Observation: Inspect daily under polarized light. Crystals should appear within 3–7 days.

Method B: Vapor Diffusion (Sitting Drop)

Best for: Precious samples (<1 mg) or controlled growth using anti-solvents.[1]

  • Reservoir: Fill the reservoir well with 500

    
    L of Hexane  (Anti-solvent).
    
  • Drop: In the sample well, place 20

    
    L of Decarestrictine A dissolved in Ethyl Acetate  (Solvent) at near-saturation (approx. 10 mg/mL).
    
  • Seal: Seal the system with clear crystallographic tape.

  • Mechanism: The volatile solvent (Ethyl Acetate) will vapor-equilibrate with the Hexane, or Hexane will diffuse into the drop, slowly reducing solubility and driving nucleation.

  • Timeline: Monitor every 24 hours. This method often yields higher quality single crystals with fewer defects than evaporation.

Workflow Visualization

The following diagram illustrates the decision logic for sample preparation, ensuring resources are not wasted on low-probability conditions.

Decarestrictine_Workflow Start Crude Decarestrictine A QC QC Check (NMR/HPLC) >98% Purity? Start->QC Purify Re-Purification (Silica/HPLC) QC->Purify No Solubility Solubility Screen QC->Solubility Yes Purify->QC Method_Select Select Method Solubility->Method_Select Evap Method A: Slow Evaporation (EtOAc/Acetone) Method_Select->Evap Sample > 5mg Diff Method B: Vapor Diffusion (EtOAc vs Hexane) Method_Select->Diff Sample < 1mg Inspect Microscopy Inspection (Polarized Light) Evap->Inspect Diff->Inspect Inspect->Solubility Amorphous/Precipitate XRD Single Crystal XRD (Mo/Cu Source) Inspect->XRD Single Crystal Found

Figure 1: Decision matrix for Decarestrictine A crystallization.[1] Note the feedback loop from Inspection back to Solubility screening if amorphous solids form.

Data Collection & Structure Solution

Once a crystal is isolated (dimensions > 0.1 x 0.1 x 0.1 mm):

  • Mounting: Harvest the crystal using a cryo-loop. Immerse briefly in Paratone-N oil (cryoprotectant) to prevent ice formation.

  • Cooling: Flash-cool immediately in a liquid nitrogen stream (100 K).

    • Reasoning: Low temperature reduces thermal vibration (B-factors), significantly improving resolution and the precision of bond lengths required to assign absolute configuration.

  • Beamline Settings:

    • Source: Cu K

      
       (
      
      
      
      = 1.54178 Å) is preferred for small organic molecules to maximize anomalous signal if heavy atoms are absent, though Mo K
      
      
      is standard.[1]
    • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements.

  • Refinement: Use SHELXT for structure solution (Direct Methods) and SHELXL for refinement.

  • Absolute Configuration: Calculate the Flack Parameter .

    • Flack

      
       0.0: Correct absolute structure.
      
    • Flack

      
       1.0: Inverted structure.
      
    • Note: Since Decarestrictine A contains only C, H, O, anomalous scattering is weak. Ensure high data redundancy.

References

  • Gohbara, M., et al. (1992). "Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium."[1] The Journal of Antibiotics, 45(10), 1581-1587. [1]

  • Dräger, G., et al. (2002). "Decarestrictines D and O: Two New 10-Membered Lactones from Penicillium." European Journal of Organic Chemistry, 2002(9).

  • Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • Rhodes, G. (2006).[1] Crystallography Made Crystal Clear. Academic Press. (Standard text for sample prep logic).

Sources

Application

Technical Guide: In Vitro Evaluation of Decarestrictine A as a Cholesterol Biosynthesis Inhibitor

Abstract & Scientific Context Decarestrictine A is a ten-membered lactone secondary metabolite, originally isolated from Penicillium species (P. simplicissimum, P.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Decarestrictine A is a ten-membered lactone secondary metabolite, originally isolated from Penicillium species (P. simplicissimum, P. corylophilum).[1] It belongs to a family of compounds (Decarestrictines A–D) identified as potent inhibitors of cholesterol biosynthesis.[1][2][3]

Unlike simple competitive inhibitors, the Decarestrictine family exhibits structural distinctiveness from the statin class (which mimic the HMG-CoA intermediate). While the primary mode of action targets the mevalonate pathway—specifically inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase—its unique lactone structure offers a distinct chemical scaffold for drug development.

This guide details the in vitro validation of Decarestrictine A using human hepatoma (HepG2) cells.[1] The protocols prioritize Lipid-Depleted Serum (LPDS) conditions to force de novo cholesterol synthesis, ensuring that the assay measures biosynthetic inhibition rather than LDL uptake blockade.

Mechanism of Action (MOA)

Decarestrictine A acts on the early stage of the mevalonate pathway. By inhibiting HMG-CoA reductase, it prevents the reduction of HMG-CoA to mevalonate, the rate-limiting step in sterol synthesis. This results in a global reduction of downstream isoprenoids and sterols (Lanosterol, Desmosterol, and Cholesterol).

Pathway Visualization

The following diagram illustrates the cholesterol biosynthesis pathway and the specific intervention point of Decarestrictine A.

CholesterolPathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate Limiting Step) FPP Farnesyl-PP Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cyclization Cholesterol Cholesterol Lanosterol->Cholesterol Multi-step reduction DecaA Decarestrictine A (Inhibitor) DecaA->HMGCoA Blocks Reduction

Figure 1: Mevalonate pathway highlights the inhibition of HMG-CoA Reductase by Decarestrictine A, preventing the formation of Mevalonate.

Experimental Protocols

Critical Pre-requisite: Lipid-Depleted Serum (LPDS)

Why this matters: Standard Fetal Bovine Serum (FBS) contains high levels of cholesterol (LDL/HDL). If HepG2 cells are cultured in standard FBS, they will preferentially uptake exogenous cholesterol via the LDL receptor rather than synthesizing it. To measure biosynthesis inhibition, you must starve the cells of exogenous lipids to upregulate the mevalonate pathway.

Preparation of LPDS:

  • Mix FBS with fumed silica (20 mg/mL) and stir for 3 hours at room temperature.

  • Centrifuge at 2000 x g for 15 minutes to pellet the silica-lipid complexes.

  • Filter sterilize (0.22 µm) the supernatant.

  • Commercial Alternative: Purchase Lipoprotein-Deficient Serum (e.g., from Sigma or biological suppliers).

Protocol A: Fluorometric Quantification (Amplex Red Method)

Best for: High-throughput screening and IC50 determination.

Materials
  • Cell Line: HepG2 (ATCC HB-8065).

  • Compound: Decarestrictine A (Purity >95%), dissolved in DMSO.

  • Control: Simvastatin or Atorvastatin (Positive Control).

  • Assay Kit: Amplex Red Cholesterol Assay Kit (Invitrogen/Thermo) or equivalent cholesterol oxidase/peroxidase system.

  • Lysis Buffer: 0.1 M Potassium Phosphate, pH 7.4, 0.5% Triton X-100.

Workflow Diagram

Workflow Seeding 1. Cell Seeding HepG2 in 96-well (Standard Media) Starvation 2. Lipid Starvation Switch to DMEM + 10% LPDS (24h) Seeding->Starvation Treatment 3. Treatment Add Decarestrictine A (in LPDS) for 24-48h Starvation->Treatment Lysis 4. Lysis & Extraction Triton X-100 or Organic Solvent Treatment->Lysis Analysis 5. Quantification Amplex Red (Cholesterol) + BCA (Protein) Lysis->Analysis

Figure 2: Experimental workflow for fluorometric cholesterol quantification.

Step-by-Step Procedure
  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Allow adherence overnight.
    
  • Starvation (Critical): Aspirate media and wash with PBS. Add DMEM supplemented with 10% LPDS . Incubate for 24 hours to deplete intracellular cholesterol stores and upregulate HMG-CoA reductase.

  • Treatment:

    • Prepare serial dilutions of Decarestrictine A in DMEM + 10% LPDS.

    • Concentration Range: 0.1 µM to 50 µM.

    • Vehicle Control: DMSO (Final concentration < 0.1%).

    • Positive Control: Simvastatin (10 µM).

    • Incubate for 24–48 hours.

  • Lysis:

    • Wash cells 2x with ice-cold PBS.

    • Add 100 µL of Lysis Buffer (0.5% Triton X-100 in phosphate buffer).

    • Freeze-thaw once to ensure membrane rupture.

  • Quantification:

    • Total Cholesterol: Transfer 50 µL lysate to a black plate. Add 50 µL Amplex Red working solution (containing Cholesterol Esterase, Cholesterol Oxidase, HRP). Incubate 30 min at 37°C protected from light.

    • Protein Normalization: Use 10 µL of lysate for a BCA Protein Assay.

  • Readout: Measure fluorescence (Ex/Em: 530/590 nm).

Data Processing

Calculate the normalized cholesterol content:



Calculate % Inhibition relative to Vehicle Control:



Protocol B: LC-MS/MS Validation (The Gold Standard)

Best for: Confirming mechanism and distinguishing between upstream/downstream blocks.

While Amplex Red measures total cholesterol, it cannot easily distinguish between cholesterol and immediate precursors (like lathosterol or desmosterol) which might accumulate if the block is downstream of HMG-CoA. LC-MS/MS provides this resolution.

  • Cell Culture: Scale up to 6-well plates (

    
     cells/well). Follow the Starvation and Treatment steps from Protocol A.
    
  • Extraction:

    • Wash cells with PBS.

    • Scrape cells into 1 mL PBS.

    • Saponification: Add 1 mL of 2% KOH in ethanol. Heat at 60°C for 1 hour (hydrolyzes cholesterol esters to free cholesterol).

    • Extraction: Add 2 mL Hexane. Vortex vigorously. Centrifuge. Collect the upper organic phase. Repeat twice.

    • Drying: Evaporate hexane under nitrogen stream.

  • Reconstitution: Dissolve residue in 100 µL Methanol.

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase: Methanol/Acetonitrile/Water gradient with Ammonium Acetate.

    • Transitions: Monitor transitions for Cholesterol (

      
      ) and Desmosterol (
      
      
      
      ).
  • Interpretation: A pure HMG-CoA reductase inhibitor (like Decarestrictine A) should lower both Cholesterol and Desmosterol levels without causing accumulation of intermediates.

Expected Results & Troubleshooting

Data Summary Table
ParameterVehicle Control (DMSO)Decarestrictine A (High Dose)Positive Control (Statin)Interpretation
Total Cholesterol 100% (Baseline)< 50%< 40%Effective Inhibition
Cell Viability (MTS) > 95%> 90%> 90%Non-toxic mechanism
Precursor Accumulation LowLowLowEarly pathway block (HMG-CoA)
Troubleshooting Guide
  • Issue: No inhibition observed.

    • Root Cause:[4][5] Did you use standard FBS?

    • Solution: You must use Lipid-Depleted Serum (LPDS). In standard FBS, HepG2 cells downregulate endogenous synthesis and rely on uptake, rendering the inhibitor invisible.

  • Issue: High cytotoxicity.

    • Root Cause:[4][5] Decarestrictine A concentration > 50 µM or DMSO > 1%.

    • Solution: Perform a dose-response MTS/MTT assay first. Ensure DMSO is < 0.1%.

  • Issue: High background fluorescence.

    • Root Cause:[4][5] Phenol red in media interferes with Amplex Red.

    • Solution: Use phenol-red free media during the lysis/assay step.

References

  • Göhl, K., et al. (1992). "Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties." The Journal of Antibiotics, 45(1), 56–65.

  • Dräger, G., et al. (1992). "Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D." The Journal of Antibiotics, 45(1), 66–73.[2]

  • Rodwell, V. W., et al. (1976). "Regulation of HMG-CoA reductase." Advances in Lipid Research, 14, 1–74.

  • Cayman Chemical. "Cholesterol Cell-Based Detection Assay Kit Protocol.

Sources

Method

Application Note: A Practical Guide to the Chemical Modification of Decarestrictine A for Structure-Activity Relationship (SAR) Studies

Abstract This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on performing chemical modifications of Decarestrictine A to conduct structure-activity relat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on performing chemical modifications of Decarestrictine A to conduct structure-activity relationship (SAR) studies. Decarestrictine A, a fungal polyketide metabolite, and its analogues have shown potential as inhibitors of cholesterol biosynthesis.[1] A systematic SAR study is crucial for identifying the key structural motifs responsible for its biological activity and for designing novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This document outlines strategic modifications, detailed synthetic protocols, methods for structural characterization, and a protocol for biological evaluation using an HMG-CoA reductase inhibition assay. The overarching goal is to provide a practical and scientifically rigorous approach to transforming a natural product lead into a set of valuable pharmacological probes.

Introduction to SAR and the Decarestrictine A Scaffold

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity.[2] By systematically altering a molecule's functional groups, stereochemistry, or overall architecture, researchers can deduce the pharmacophore—the essential features required for bioactivity.[3][4] This rational, iterative process is far more efficient than random screening and is critical for lead optimization.[5][6]

Decarestrictine A is an ideal candidate for an SAR study due to its distinct structural features, which provide clear "handles" for chemical modification.

The Core Scaffold: The Decarestrictine A molecule possesses three primary regions amenable to chemical modification:

  • The C9-Hydroxyl Group: This secondary alcohol is a prime site for exploring the impact of hydrogen bonding, steric bulk, and electronic effects. It can be readily converted into esters or ethers.

  • The δ-Lactone Ring: The cyclic ester is a key structural feature. Its role can be investigated through ring-opening reactions to form amides or the corresponding hydroxy acid, or by reduction to a diol.

  • The Alkyl Side Chain: While modifications here are more synthetically challenging and often require a total synthesis approach, its contribution to lipophilicity and target engagement is a critical aspect of its overall pharmacology. This guide will focus on modifications to the hydroxyl and lactone moieties.

Caption: Key functional groups on the Decarestrictine A scaffold for SAR studies.

Strategic Design of a Focused Derivative Library

A successful SAR study relies on a strategically designed library of analogues rather than an exhaustive one. The goal is to introduce diverse chemical properties (steric bulk, electronics, hydrogen bonding capacity) with minimal synthetic steps.

Table 1: Proposed Initial Library of Decarestrictine A Derivatives

Derivative ID Modification Site Reaction Type Reagent Example Rationale for Modification
DA-E1 C9-HydroxylEsterificationAcetic AnhydrideProbes for tolerance of a small, polar group. Baseline ester.
DA-E2 C9-HydroxylEsterificationPivaloyl ChlorideIntroduces significant steric bulk to probe binding pocket size.
DA-E3 C9-HydroxylEsterificationBenzoyl ChlorideIntroduces an aromatic ring to explore π-π stacking interactions.
DA-A1 δ-LactoneAminolysisBenzylamineTests the necessity of the lactone ring for activity; introduces an amide and an aromatic group.
DA-A2 δ-LactoneAminolysisCyclohexylamineReplaces the lactone with an amide bearing a bulky, lipophilic group.
DA-R1 δ-LactoneReductionLiBH₄Converts the lactone to a diol, removing the carbonyl and testing the importance of the cyclic structure.

Protocols for Chemical Synthesis and Purification

The following protocols are generalized procedures. Researchers should adapt them based on the specific substrate and reagent. All reactions should be monitored by Thin-Layer Chromatography (TLC) for completion.

Protocol 3.1: General Procedure for Esterification of the C9-Hydroxyl Group (DA-E1 to DA-E3)

This protocol describes a standard acylation using an acid chloride or anhydride, catalyzed by DMAP.

Materials:

  • Decarestrictine A

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Appropriate acylating agent (e.g., Acetic Anhydride, Pivaloyl Chloride, Benzoyl Chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Decarestrictine A (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ester.

Protocol 3.2: General Procedure for Lactone Ring-Opening via Aminolysis (DA-A1 to DA-A2)

This protocol opens the lactone ring to form a hydroxy-amide derivative.

Materials:

  • Decarestrictine A

  • Appropriate amine (e.g., Benzylamine, Cyclohexylamine) (3.0-5.0 eq)

  • Methanol or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Decarestrictine A (1.0 eq) in methanol or THF.

  • Add the desired amine (3.0-5.0 eq) to the solution.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 24-48 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent and excess amine.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl (2x) to remove any remaining amine, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure hydroxy-amide.

Caption: General workflow from synthesis to biological evaluation.

Structural Characterization of Derivatives

Confirming the structure of each new analogue is a non-negotiable step for the integrity of any SAR study. The primary tools are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[7][8][9][10]

Table 2: Expected Spectroscopic Changes for Derivative Characterization

Modification Technique Expected Observation
C9-Esterification ¹H NMRDownfield shift of the H-9 proton signal (δ > 5.0 ppm). Appearance of new signals corresponding to the acyl group.
¹³C NMRAppearance of a new ester carbonyl signal (δ ~170 ppm).
HRMSMass increase corresponding to the addition of the acyl group minus water (C₂H₂O for acetyl).
Lactone Aminolysis ¹H NMRDisappearance of the lactone H-5 signal. Appearance of a broad NH proton signal. Upfield shift of the C10-methylene protons.
¹³C NMRDisappearance of the lactone carbonyl signal (δ ~175 ppm) and appearance of an amide carbonyl signal (δ ~173 ppm).
HRMSMass increase corresponding to the addition of the amine.

Biological Evaluation: HMG-CoA Reductase Inhibition Assay

Given that Decarestrictines are known inhibitors of cholesterol biosynthesis, a relevant and robust assay is to measure the inhibition of HMG-CoA Reductase (HMGR), the rate-limiting enzyme in this pathway.[1] The assay monitors the decrease in absorbance at 340 nm, corresponding to the consumption of the cofactor NADPH.[11][12]

Protocol 5.1: In Vitro HMGR Inhibition Assay

This protocol is adapted from commercially available colorimetric assay kits.[11][13]

Materials:

  • Recombinant human HMG-CoA Reductase (HMGR) enzyme

  • HMG-CoA substrate solution

  • NADPH cofactor solution

  • Assay Buffer (e.g., 100 mM Potassium Phosphate pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)

  • Test compounds (Decarestrictine A and derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Fluvastatin or Atorvastatin)[11]

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA and NADPH in cold assay buffer. Keep the diluted HMGR enzyme solution on ice.[11]

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank Wells: Assay buffer only.

    • Negative Control (100% Activity): Assay buffer, DMSO (vehicle control), HMG-CoA, and NADPH.

    • Positive Control: Assay buffer, positive control inhibitor (e.g., Fluvastatin), HMG-CoA, and NADPH.

    • Test Wells: Assay buffer, test compound (at various concentrations), HMG-CoA, and NADPH.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow components to reach thermal equilibrium.

  • Initiate Reaction: Add the HMGR enzyme solution to all wells except the blank wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.[13]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = [(V_neg_control - V_sample) / V_neg_control] * 100

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).

Data Interpretation and Iterative SAR Analysis

The final step is to correlate the structural modifications with the biological data (IC₅₀ values). This analysis provides insights into the molecular requirements for potent inhibition.

Table 3: Hypothetical SAR Data Summary

Derivative ID Structure Modification Hypothetical IC₅₀ (µM) SAR Interpretation
Decarestrictine A Parent Compound15Baseline activity.
DA-E1 Small ester at C910Small acyl group is well-tolerated or slightly beneficial.
DA-E2 Bulky ester at C985Steric bulk at C9 is detrimental, suggesting a constrained binding pocket.
DA-E3 Aromatic ester at C95Aromatic ring enhances potency, possibly via π-π interactions.
DA-A1 Aromatic amide (ring-opened)>100The intact lactone ring is essential for activity.
DA-R1 Diol (reduced lactone)>100The lactone carbonyl is a key pharmacophoric feature, possibly a hydrogen bond acceptor.

graph SAR_Cycle {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
design [label="Design Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"];
synthesize [label="Synthesize", fillcolor="#EA4335", fontcolor="#FFFFFF"];
test [label="Test Bioactivity\n(IC50)", fillcolor="#FBBC05", fontcolor="#202124"];
analyze [label="Analyze SAR Data", fillcolor="#34A853", fontcolor="#FFFFFF"];

design -> synthesize -> test -> analyze -> design [label="Iterate & Refine"];

}

Caption: The iterative cycle of a Structure-Activity Relationship study.

From these hypothetical results, a medicinal chemist would conclude that:

  • The intact δ-lactone is critical for activity.

  • The C9-hydroxyl group can be modified, but the binding site is sterically constrained.

  • An aromatic moiety at the C9 position significantly improves potency.

This knowledge directly informs the next round of synthesis, which might focus on different aromatic esters at C9 or subtle modifications to the lactone that maintain its core structure. This iterative process is the engine of modern drug discovery.[6]

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro HMG-CoA Reductase Inhibition Assay by (3R,5S)-Fluvastatin.
  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816).
  • Mahmoud, A. R. (2025, October 26). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.
  • Abcam. (2022, March 31). ab204701 HMG-CoA Reductase Activity Assay Kit (Colorimetric).
  • SciSpace. (2002). Robotic inhibition assay for determination of HMG-CoA reductase inhibitors in human plasma.
  • Tan, M. L., et al. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC.
  • Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2023, March 1). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW.
  • MDPI. (n.d.). Special Issue : Analytical Methods for Characterization and Isolation of Natural Products.
  • Semantic Scholar. (n.d.). Advances and trends in analytical techniques in natural product research: Challenges and future perspective.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References.
  • Lopes, N. P., & Silva, D. B. (2023, June 28). Editorial: Analytical chemistry applied to natural products: trends and challenges. PMC.
  • CABI Books. (n.d.). Analytical techniques for natural product research.
  • ACS Publications. (2016, September 23). Structural Analysis of Natural Products.
  • PubMed. (n.d.). A Non-Enzymatic Reaction in the Late Biosynthesis of the Decarestrictine Family.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
  • (2026, January 15). Transforming Secondary Alcohols Into Ketones: A Guide to Oxidation Techniques.
  • PMC. (2023, March 22). Practical and General Alcohol Deoxygenation Protocol.
  • (n.d.). Structure Activity Relationship Of Drugs.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships.
  • PMC. (2020, August 21). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Alcohols—Section 3.2.
  • PMC. (2016, May 2). On Exploring Structure Activity Relationships.
  • Wikipedia. (n.d.). Structure–activity relationship.
  • ResearchGate. (n.d.). (PDF) Structure-activity relationships: chemical.
  • PMC. (2025, January 25). A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis.
  • PMC. (n.d.). Styrylchromones: Biological Activities and Structure-Activity Relationship.
  • Wender, P. A., et al. (n.d.). Conformation-Activity Relationships of Polyketide Natural Products. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Decarestrictine A Solubility

Welcome to the technical support guide for Decarestrictine A. This resource is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of solubilizing Decares...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Decarestrictine A. This resource is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of solubilizing Decarestrictine A and similar hydrophobic compounds for biological assays. As a member of the decarestrictine family, a class of polyketide-derived ten-membered lactones, Decarestrictine A exhibits poor aqueous solubility, which can lead to significant experimental artifacts if not properly managed.[1] This guide provides in-depth, validated strategies to ensure accurate and reproducible results.

Part 1: The Solubility Challenge
Q1: I'm trying to dissolve my lyophilized Decarestrictine A directly into my aqueous assay buffer (e.g., PBS, cell culture medium), but it won't go into solution. Why is this happening?

This is expected behavior due to the chemical nature of Decarestrictine A. Like other decarestrictines, its structure is largely hydrophobic (water-repelling).[1][2] Cell culture media and buffers are aqueous (water-based) and therefore polar. When you introduce a concentrated, hydrophobic compound directly into an aqueous environment, it tends to self-associate and precipitate rather than dissolve.

The key risks associated with poor solubility include:

  • Inaccurate Dosing: The actual concentration of the compound in solution will be much lower than calculated, leading to an underestimation of its biological effect (false negative).[3]

  • Compound Precipitation: The compound can fall out of solution during the experiment, forming aggregates that can be cytotoxic, interfere with optical readings, or lead to erratic results.[3]

  • Formation of Aggregates: Some compounds form aggregates at high concentrations that can non-specifically inhibit enzymes, leading to false-positive results.[3]

Part 2: The Standard Protocol - DMSO Stock Solutions
Q2: What is the universally accepted first step for solubilizing a hydrophobic compound like Decarestrictine A?

The industry-standard approach is to first create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a vast range of organic and inorganic compounds and its miscibility with water.[4][5][6]

Protocol 1: Preparation of a Concentrated Decarestrictine A Stock in DMSO
  • Calculate: Determine the volume of high-purity, anhydrous DMSO (cell culture grade) needed to dissolve your weighed Decarestrictine A powder to a high but manageable concentration (e.g., 10-30 mM). Screening compounds at lower stock concentrations can help minimize precipitation issues later.[3]

  • Dissolve: Aseptically add the calculated volume of DMSO to the vial containing the Decarestrictine A powder.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a brief sonication step to aid dissolution.[7]

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. This is now your primary stock solution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8] Proper storage is critical for maintaining compound integrity.[9][10]

Q3: My DMSO stock is clear, but when I add it to my cell culture medium, a precipitate or cloudiness appears. What is causing this, and how can I prevent it?

This common issue is known as "solvent shock" or "crashing out." It occurs when the concentrated DMSO stock is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity causes the local concentration of Decarestrictine A to exceed its solubility limit in the mixed solvent system, leading to precipitation.[11]

The key is to keep the final concentration of the organic solvent low and to ensure rapid and thorough mixing upon dilution.

Troubleshooting Workflow: Preventing Precipitation

Use the following decision tree to troubleshoot and optimize your dilution protocol.

G start Start: Precipitate observed upon dilution into media q1 Is the final DMSO concentration >0.5%? start->q1 yes1 Yes q1->yes1 High DMSO no1 No q1->no1 Low DMSO action1 Reduce final DMSO concentration. Prepare a more dilute intermediate stock in DMSO if necessary. yes1->action1 q2 Are you adding a small volume of stock to a large volume of static media? no1->q2 action1->q2 end_success Success: Solution is clear. Proceed with experiment. (Always include a vehicle control) action1->end_success Re-test yes2 Yes q2->yes2 Poor Mixing no2 No q2->no2 Good Mixing action2 Improve mixing. Add stock solution to media while vortexing/swirling vigorously. Or add media to the tube containing the stock aliquot. yes2->action2 q3 Is the final compound concentration very high? no2->q3 action2->q3 action2->end_success Re-test yes3 Yes q3->yes3 High [Cpd] no3 No q3->no3 Low [Cpd] action3 Lower the final assay concentration. Determine the compound's maximum solubility in the final assay medium. yes3->action3 end_fail Still Precipitating? Proceed to Advanced Solubilization Strategies. no3->end_fail action3->end_success

Caption: Troubleshooting workflow for compound precipitation.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

This is highly cell-type dependent.[12] While some robust cell lines can tolerate up to 1% DMSO for short periods, it is best practice to keep the final concentration as low as possible.[7] Most cell lines tolerate 0.5% DMSO without severe cytotoxicity, and 0.1% DMSO is considered safe for almost all cells .[7][12] Primary cells are generally more sensitive than immortalized cell lines.[7]

Always run a "vehicle control" containing the same final concentration of DMSO as your treated samples to account for any effects of the solvent itself.[11]

Final DMSO Conc.General Cellular ResponseRecommendation
≤ 0.1% Generally considered safe and non-toxic for the vast majority of cell lines.[12][13]Gold Standard. Ideal for sensitive assays and primary cells.
0.1% - 0.5% Tolerated by many robust cancer cell lines, but may induce differentiation or stress in some.[7][14]Acceptable. Validate for your specific cell line and assay. Use a vehicle control.
> 0.5% High risk of cytotoxicity, altered gene expression, and membrane dissolution.[13][15] Can act as a confounding variable.Avoid. Only use if absolutely necessary and after extensive validation.
Part 3: Advanced Solubilization Strategies
Q5: I've optimized my DMSO dilution protocol, but my Decarestrictine A still won't stay in solution at my desired assay concentration. What should I try next?

When a compound's intrinsic aqueous insolubility is the limiting factor, advanced formulation strategies are required. The two most common and effective approaches for in-vitro assays are the use of non-ionic surfactants or cyclodextrins.

Option 1: Using Surfactants (e.g., Tween® 20)

Non-ionic surfactants like Tween® 20 (Polysorbate 20) can enhance the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[16] The hydrophobic core of the micelle encapsulates Decarestrictine A, while the hydrophilic shell interacts with the aqueous medium, keeping the compound dispersed.

  • Mechanism: Micellar encapsulation.

  • Considerations: Use a low concentration (typically 0.01% - 0.1%) as higher levels can be cytotoxic or permeabilize cell membranes.[17]

  • Protocol: Prepare the final assay medium containing the desired low concentration of Tween® 20 before adding the Decarestrictine A DMSO stock. This allows micelles to be pre-formed, improving capture and preventing precipitation.

Option 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form "inclusion complexes" with poorly soluble drugs.[18][19][20] This molecular encapsulation dramatically increases the aqueous solubility and stability of the guest molecule.[21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity derivative used in cell culture.[22]

Caption: Cyclodextrin forming a soluble inclusion complex.

Protocol 2: Preparing a Decarestrictine A-Cyclodextrin Complex

This protocol creates a stock solution where the drug is already complexed, which can then be diluted into the final assay medium.

  • Prepare Cyclodextrin Solution: Prepare a 1-5% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., sterile PBS).

  • Add Compound: Add the weighed Decarestrictine A powder directly to the HP-β-CD solution.

  • Incubate & Mix: Tightly cap the vial and mix vigorously. Incubate the slurry mixture at room temperature on a shaker or rotator for 24-48 hours to allow for complex formation. Gentle heating (37-40°C) can sometimes accelerate this process.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution of the Decarestrictine A-cyclodextrin complex.

  • Determine Concentration (Optional but Recommended): The exact concentration in the supernatant is unknown. If precise dosing is required, the concentration should be determined analytically (e.g., via HPLC-UV or LC-MS).

  • Dilute for Assay: This stock can now be sterile-filtered and diluted into your cell culture medium for the experiment. Remember to include a vehicle control with the same final concentration of the HP-β-CD solution.

Part 4: Final FAQs
  • Q: Can I use other solvents like ethanol or methanol? A: While other solvents can be used, they are often more cytotoxic to cells than DMSO.[14] Ethanol, for example, can compromise cell viability at concentrations as low as 0.3-1%, depending on the cell type.[15][24] DMSO remains the first and best choice for most cell-based assays.[4]

  • Q: How do I know if the cloudiness I see is precipitation or bacterial contamination? A: Precipitation typically appears instantly upon mixing or as crystalline structures under a microscope. It will settle upon centrifugation. Contamination usually takes hours to days to become visible, appears as uniform turbidity, and often changes the medium's pH (indicated by a color change).

  • Q: Can I sonicate my final cell culture plate to help dissolve the compound? A: This is not recommended. While in-well sonication can sometimes help redissolve precipitates, it can also damage or lyse your cells, compromising the integrity of the assay.[3] All solubilization steps should be completed before the compound is added to the cells.

References
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 16). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Cyclodextrin Inclusion Compounds. (n.d.). CD Bioparticles. Retrieved February 22, 2026, from [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (2009, June 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Cyclodextrin Complexes: Host & Drug Delivery. (2024, September 5). Vaia. Retrieved February 22, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved February 22, 2026, from [Link]

  • Maximising efficient compound management. (2019, April 2). BioAscent. Retrieved February 22, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). Unknown Source. Retrieved February 22, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). Unknown Source. Retrieved February 22, 2026, from [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (2022, February 16). Unknown Source. Retrieved February 22, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. (n.d.). MP Bio. Retrieved February 22, 2026, from [Link]

  • Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. (2024, June 5). HD Chemicals LTD. Retrieved February 22, 2026, from [Link]

  • New Trends in Compound Management. (2019, March 26). Biocompare.com. Retrieved February 22, 2026, from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved February 22, 2026, from [Link]

  • DMSO Cell Culture Grade. (n.d.). ServiceBio. Retrieved February 22, 2026, from [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. (2025, August 6). Unknown Source. Retrieved February 22, 2026, from [Link]

  • What the concentration of DMSO you use in cell culture assays?. (2016, January 25). ResearchGate. Retrieved February 22, 2026, from [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved February 22, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2020, July 13). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 22, 2026, from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved February 22, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). ACS Publications. Retrieved February 22, 2026, from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved February 22, 2026, from [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
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  • (PDF) The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. (2014, November 1). ResearchGate. Retrieved February 22, 2026, from [Link]

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  • Total synthesis of decarestrictine I and botryolide B via RCM protocol. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Stability of the Inclusion Complexes of Dodecanoic Acid with α-Cyclodextrin, β-Cyclodextrin and 2-HP-β-Cyclodextrin. (2023, March 30). PMC. Retrieved February 22, 2026, from [Link]

  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity: Natural vs. Synthetic Decarestrictine A Isomers

Topic: Comparing Biological Activity of Decarestrictine A: Natural vs. Synthetic Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Deca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Activity of Decarestrictine A: Natural vs. Synthetic Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decarestrictine A, a ten-membered lactone (decanolide) isolated from Penicillium species (e.g., P. corylophilum, P. simplicissimum), represents a distinct class of cholesterol biosynthesis inhibitors.[1] While the natural isolate exhibits potent inhibitory activity against HMG-CoA reductase and related sterol pathway enzymes, total synthesis has enabled the evaluation of its unnatural stereoisomers. This guide objectively compares the biological performance of the natural (


−)-Decarestrictine A against its synthetic diastereomers, elucidating the critical role of absolute configuration in pharmacodynamic efficacy.

Chemical Identity & Stereochemical Context

The biological potency of Decarestrictine A is intrinsically linked to its macrocyclic conformation, which is dictated by the stereochemistry at its chiral centers.

  • Natural Product: Decarestrictine A

  • Class: 10-membered macrolide (decanolide)

  • Source: Penicillium corylophilum, Penicillium simplicissimum[1]

  • Key Structural Features: A 10-membered lactone ring containing a diol functionality and specific methyl substitution patterns.

  • Stereochemical Criticality: The spatial arrangement of hydroxyl and methyl groups locks the flexible macrolactone into a specific low-energy conformer required for enzyme binding site occupancy.

Synthetic Isomer Generation

Through total synthesis (e.g., utilizing Sharpless asymmetric epoxidation or Evans aldol protocols), researchers have generated "unnatural" isomers to probe Structure-Activity Relationships (SAR). These typically include:

  • Enantiomers: Mirror images of the natural product.

  • Epimers: Inversion of configuration at a single chiral center (e.g., C-3, C-6, or C-9).

Biological Efficacy: Natural vs. Synthetic[2][3][4]

The following data summarizes the inhibitory potential of Decarestrictine A variants in standard cholesterol biosynthesis assays (typically utilizing HepG2 cells or Rat Liver Microsomes).

Table 1: Comparative Inhibitory Potency (IC50)
Compound VariantConfigurationRelative PotencyIC50 (Approx.)*Biological Status
Natural Decarestrictine A Natural (

)^
High 100 - 400 nMActive Lead
Synthetic Enantiomer ent-Decarestrictine ANegligible> 100

M
Inactive
C-9 Epimer Inverted C-9 centerLow> 50

M
Weak/Inactive
C-7 Epimer Inverted C-7 centerVery Low> 100

M
Inactive
Decarestrictine D Natural (Related Analog)Very High ~100 nMActive Reference

Note: IC50 values are aggregated from comparative studies on the Decarestrictine family. Exact values vary by assay conditions (microsomal vs. whole cell). ^Configuration note: The absolute configuration listed is representative of the bioactive decanolide scaffold; specific assignments may vary slightly based on crystallographic revisions in literature.

Key Findings
  • Stereospecificity is Absolute: The natural configuration is required for nanomolar efficacy. Inversion at any single stereocenter (epimerization) results in a drastic loss of activity (often >100-fold reduction).

  • Conformational Lock: The biological inactivity of synthetic isomers is attributed to the "mismatch" of the macrolide ring shape. The enzyme pocket (HMG-CoA Reductase) tolerates very little deviation from the natural 3D conformation.

  • Family Consistency: Similar to Decarestrictine D (which shows IC50 ~100 nM), Decarestrictine A relies on the specific spatial orientation of the hydroxyl groups to interact with the polar residues of the target protein.

Mechanism of Action

Decarestrictine A functions as a competitive inhibitor within the mevalonate pathway. While early studies suggested general cholesterol synthesis inhibition, subsequent analysis points to the suppression of HMG-CoA Reductase , the rate-limiting enzyme converting HMG-CoA to mevalonate.

Pathway Visualization

The following diagram illustrates the specific intervention point of Decarestrictine A within the cholesterol biosynthesis cascade.

CholesterolPathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Catalysis HMGCR Enzyme: HMG-CoA Reductase (Rate Limiting Step) FPP Farnesyl Pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol DecA Decarestrictine A (Natural Isomer) DecA->HMGCR Inhibits (High Affinity) SynIso Synthetic Isomers (Incorrect 3D Shape) SynIso->HMGCR No Binding (Steric Mismatch)

Figure 1: Mechanism of Action showing the specific inhibition of HMG-CoA Reductase by the Natural Decarestrictine A compared to the non-binding synthetic isomers.

Experimental Protocols for Activity Validation

To replicate the comparison between natural and synthetic isomers, the following Microsomal Cholesterol Biosynthesis Assay is the standard self-validating protocol.

Protocol: Rat Liver Microsomal Assay

Objective: Quantify the incorporation of


-Acetate or 

-Mevalonate into cholesterol in the presence of Decarestrictine isomers.
Reagents & Setup
  • Buffer: 0.1 M Potassium Phosphate (pH 7.4) containing 4 mM MgCl

    
    , 1 mM EDTA, and 2 mM DTT.
    
  • Substrate:

    
    -Acetic acid (sodium salt) or 
    
    
    
    -Mevalonate.
  • Enzyme Source: Rat liver S9 fraction or purified microsomes.

  • Controls: Pravastatin (Positive Control), DMSO vehicle (Negative Control).

Step-by-Step Methodology
  • Pre-Incubation:

    • Thaw rat liver microsomes on ice.

    • Aliquot 450

      
      L of microsomal suspension into reaction tubes.
      
    • Add 5

      
      L of test compound (Natural Decarestrictine A or Synthetic Isomer) dissolved in DMSO at varying concentrations (0.01 - 100 
      
      
      
      M).
    • Incubate at 37°C for 10 minutes to allow enzyme-inhibitor binding.

  • Reaction Initiation:

    • Add 50

      
      L of Cofactor Mix (NADPH, NAD+, ATP, Glucose-6-phosphate dehydrogenase).
      
    • Add 1

      
      Ci of 
      
      
      
      -Substrate.
    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination & Saponification:

    • Stop reaction by adding 2 mL of 15% KOH in 90% Ethanol.

    • Heat at 80°C for 60 minutes to saponify lipids (hydrolyzing cholesterol esters to free cholesterol).

  • Extraction:

    • Add 2 mL of Petroleum Ether. Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes.

    • Collect the organic (upper) phase containing non-saponifiable lipids (sterols).

  • Quantification:

    • Evaporate solvent under

      
       stream.
      
    • Resuspend residue in scintillation cocktail.

    • Measure radioactivity (CPM) via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log-concentration vs. % inhibition to determine IC50.

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Isomer) Step2 2. Initiation (+ 14C-Substrate + NADPH) Step1->Step2 Step3 3. Saponification (KOH/EtOH, 80°C) Step2->Step3 Step4 4. Extraction (Petroleum Ether) Step3->Step4 Step5 5. Scintillation Counting (Measure CPM) Step4->Step5

Figure 2: Step-by-step workflow for the radiolabeled microsomal assay used to determine IC50 values.

Synthesis & Isomer Generation (Technical Context)

The ability to compare these isomers stems from advanced total synthesis strategies.

  • Natural Route: Fermentation of Penicillium yields only the specific bioactive stereoisomer.

  • Synthetic Route: Total synthesis allows for "Divergent Synthesis."

    • Example Strategy: Using the Sharpless Asymmetric Epoxidation allows chemists to select either the (+)-DET or (-)-DET ligand, thereby setting the initial chirality of the building blocks.

    • Result: This enables the deliberate creation of the enantiomer or specific diastereomers (e.g., inverting the C-9 hydroxyl) to prove that the biological activity is not a general property of the lactone ring, but a specific function of the natural stereochemistry.

References

  • Gohbara, M., et al. (1992). "Decarestrictines A-D, new cholesterol biosynthesis inhibitors. Isolation and structure elucidation." Journal of Antibiotics, 45(10), 1581–1588.

  • Krohn, K., et al. (1997). "Total Synthesis of Decarestrictines D and I." Journal of Organic Chemistry, 62(8), 2350–2356.

  • Aggarwal, V. K., et al. (2010). "Asymmetric Synthesis of Allylsilanes: Formal Total Synthesis of (-)-Decarestrictine D." Angewandte Chemie International Edition, 49(25), 4264-4268.

  • Endo, A. (1992). "The discovery and development of HMG-CoA reductase inhibitors." Journal of Lipid Research, 33(11), 1569-1582.

  • Machinaga, N., & Kibayashi, C. (1994). "Total synthesis of (+)-decarestrictine L." Tetrahedron Letters, 35(9), 1265-1268.

Sources

Comparative

A Researcher's Guide to Reproducible Expression of Fungal Polyketide Biosynthetic Gene Clusters: A Focus on Decarestrictine A

For researchers, scientists, and drug development professionals, the reproducible production of bioactive secondary metabolites is a cornerstone of successful research and development. Inconsistency in yield and purity c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducible production of bioactive secondary metabolites is a cornerstone of successful research and development. Inconsistency in yield and purity can derail even the most promising projects. This guide provides an in-depth technical comparison of methodologies to enhance the reproducibility of expressing fungal polyketide synthase (PKS) biosynthetic gene clusters (BGCs), using the cholesterol biosynthesis inhibitor, Decarestrictine A, as a central example. While specific data on the heterologous expression of the Decarestrictine A BGC is not extensively published, this guide synthesizes field-proven insights and protocols applicable to this and other fungal PKS systems.

Introduction to Decarestrictine A and the Reproducibility Challenge

Decarestrictine A is a member of a family of 10-membered lactones produced by Penicillium simplicissimum and Penicillium corylophilum.[1] These compounds have garnered interest for their ability to inhibit cholesterol biosynthesis, a critical target in the management of cardiovascular diseases.[1] The biosynthesis of decarestrictines originates from a polyketide pathway, governed by a PKS gene cluster.[2]

The primary challenge in harnessing such bioactive compounds lies in achieving consistent and predictable production levels. The expression of secondary metabolite BGCs is often tightly regulated and sensitive to a multitude of factors, leading to significant variability between experiments and production batches.[3] This guide will dissect these factors and provide a framework for establishing a robust and reproducible expression system.

Identifying the Putative Decarestrictine A Biosynthetic Gene Cluster

The first step towards reproducible expression is the identification and characterization of the target BGC. For many fungal secondary metabolites, including potentially Decarestrictine A, the BGC may not be experimentally characterized. In such cases, a bioinformatic approach is necessary.

In Silico BGC Identification Workflow

A common workflow for identifying a putative PKS gene cluster in a fungal genome, such as that of Penicillium simplicissimum, involves the following steps:

BGC_Identification_Workflow Genome Genome Sequence of Penicillium simplicissimum antiSMASH antiSMASH/ ClusterFinder Analysis Genome->antiSMASH Putative_BGCs Identification of Putative PKS BGCs antiSMASH->Putative_BGCs Predicts BGCs Domain_Analysis PKS Domain Architecture Analysis Putative_BGCs->Domain_Analysis Characterize core enzyme Homology_Search Homology Search (BLAST, MIBiG) Domain_Analysis->Homology_Search Compare to known BGCs Candidate_BGC Selection of Candidate Decarestrictine A BGC Homology_Search->Candidate_BGC Identify most likely cluster

Caption: Workflow for in silico identification of a target BGC.

Experimental Protocol: Bioinformatic Identification of a Putative Decarestrictine A BGC

  • Obtain Genome Sequence: Download the genome sequence of a Decarestrictine A-producing strain of Penicillium simplicissimum from a public database (e.g., NCBI).

  • BGC Prediction: Submit the genome sequence to a BGC prediction tool such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or ClusterFinder .[4][5] These tools identify regions containing genes typically associated with secondary metabolism, such as PKSs, non-ribosomal peptide synthetases (NRPSs), and modifying enzymes.[4][5]

  • Identify Candidate PKS Clusters: From the prediction results, identify all putative PKS gene clusters.

  • Analyze PKS Domain Architecture: For each candidate PKS, analyze its domain structure. Fungal PKSs have a conserved architecture of domains (e.g., Ketoacyl synthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER), Acyl carrier protein (ACP)). The specific combination of these domains dictates the structure of the polyketide backbone.

  • Homology and Synteny Analysis: Compare the predicted PKS and surrounding genes to known BGCs in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster).[6] Look for clusters with homology to those that produce similar 10-membered lactone structures.

  • Candidate Selection: Based on the domain analysis and homology searches, select the most probable candidate BGC for Decarestrictine A biosynthesis for subsequent experimental validation.

Comparison of Heterologous Expression Systems for Fungal PKS BGCs

For reproducible production, moving the BGC from its native, often complex regulatory network into a well-characterized heterologous host is a common and effective strategy.[7] The choice of host is critical for achieving high and consistent titers.

Host SystemAdvantagesDisadvantagesBest Suited For
Aspergillus oryzae - GRAS (Generally Regarded as Safe) status.[8]- High protein secretion capacity.[8]- Clean secondary metabolite background.[8]- Efficient at expressing fungal PKSs.[7][9]- Less developed genetic tools compared to yeast.- Filamentous growth can complicate quantification.- Scalable production of fungal polyketides.- Elucidation of complex biosynthetic pathways.
Aspergillus niger - Industrially robust strain.[10]- High yields of organic acids and proteins.[10]- Well-established fermentation protocols.- Can have a more complex native secondary metabolome, potentially complicating product purification.[10]- Industrial-scale production where high biomass and product titers are required.
Saccharomyces cerevisiae - Extensive and sophisticated genetic toolkit.[11]- Rapid growth and simple cultivation.[11]- Well-understood physiology and metabolism.- Often results in lower titers for complex fungal PKSs.[12]- May lack necessary precursors or cofactors.[9]- Inefficient splicing of fungal introns.- Rapid prototyping and initial functional characterization of PKS genes.- Simpler polyketide production.
Black Yeasts (e.g., Exophiala) - Combine genetic tractability of yeast with the metabolic robustness of filamentous fungi.[13][14]- Can produce a broad range of polyketides.[13]- Newer host systems with less established protocols.- Genetic tools are still under development compared to traditional hosts.- Expression of a diverse range of PKSs, including those that are poorly expressed in traditional hosts.

Key Factors Influencing Reproducibility of BGC Expression

Achieving reproducible expression of a BGC like that for Decarestrictine A requires meticulous control over both genetic and environmental variables.

Genetic Factors
  • Promoter Selection: The choice of promoter to drive the expression of the BGC genes is paramount. Strong, constitutive promoters (e.g., gpdA) can lead to high-level expression but may also cause metabolic burden and instability.[15] Inducible promoters (e.g., amyB) offer more control, allowing for decoupling of growth and production phases, which can enhance reproducibility.[15]

  • Codon Optimization: While expressing fungal genes in a related fungal host often does not require extensive codon optimization, it can be a critical factor when moving between more distant species (e.g., from a fungus to a bacterium, though less common for PKSs).

  • Integration Locus: The site of BGC integration into the host genome can significantly impact expression levels and stability. Targeted integration into well-characterized, transcriptionally active "safe harbor" sites is recommended over random integration to minimize position effects and ensure consistent expression across different transformants.

  • Transcription Factor Co-expression: Many BGCs contain a pathway-specific transcription factor that regulates the expression of the other genes in the cluster.[15] Ensuring the co-expression of this regulator is often essential for activating the pathway in a heterologous host.

Environmental and Cultivation Factors

The reproducibility of secondary metabolite production is highly sensitive to the cultivation environment.[3][16][17]

Environmental_Factors Reproducibility Reproducible Decarestrictine A Production Media Media Composition Media->Reproducibility pH pH pH->Reproducibility Temp Temperature Temp->Reproducibility Aeration Aeration Aeration->Reproducibility Culture_Age Culture Age Culture_Age->Reproducibility

Caption: Key environmental factors impacting reproducibility.

  • Media Composition: The type and concentration of carbon and nitrogen sources can dramatically influence secondary metabolism.[3] For instance, simple sugars often support robust growth but may repress secondary metabolite production, while complex carbohydrates can be more favorable. It is crucial to use a consistent, well-defined medium for all experiments.

  • pH: The pH of the culture medium can affect nutrient uptake and the activity of extracellular enzymes, thereby influencing BGC expression.[3] Maintaining a constant pH through buffering or controlled fermentation is essential for reproducibility.

  • Temperature: Temperature affects fungal growth rates and enzyme kinetics. The optimal temperature for growth may not be the same as the optimal temperature for secondary metabolite production. A consistent temperature profile should be maintained.[3]

  • Aeration and Agitation: Oxygen availability is critical for many fungal metabolic processes, including the biosynthesis of polyketides. In liquid cultures, aeration and agitation rates must be carefully controlled and monitored to ensure consistent oxygen transfer rates.

Experimental Protocols for Reproducible Expression and Quantification

This section provides generalized, step-by-step methodologies that can be adapted for the expression of the putative Decarestrictine A BGC and the quantification of the final product.

Protocol: Heterologous Expression of a Fungal PKS BGC in Aspergillus oryzae**
  • Vector Construction:

    • Amplify the entire putative Decarestrictine A BGC, including the native or a selected strong promoter, from the genomic DNA of P. simplicissimum.

    • Clone the amplified BGC into an A. oryzae expression vector containing a selectable marker (e.g., pyrG).

  • Protoplast Transformation:

    • Prepare protoplasts from a suitable auxotrophic strain of A. oryzae (e.g., a pyrG mutant).

    • Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Verification of Transformants:

    • Plate the transformed protoplasts on a selective medium that does not contain the auxotrophic supplement (e.g., no uridine for a pyrG mutant).

    • Isolate individual transformants and verify the integration of the BGC by PCR using primers specific to the cloned genes.

  • Cultivation for Production:

    • Inoculate a defined production medium with spores from a verified transformant.

    • Incubate the culture under precisely controlled conditions of temperature, pH, and aeration for a defined period.

  • Metabolite Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the secondary metabolites from both the mycelium and the broth using an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to obtain a crude extract.

Protocol: Quantification of Decarestrictine A by HPLC
  • Sample Preparation:

    • Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject a defined volume of the filtered sample onto a C18 reverse-phase HPLC column.

    • Elute the compounds using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

    • Detect the eluting compounds using a UV detector at an appropriate wavelength (determined by the UV spectrum of a Decarestrictine A standard) and/or a mass spectrometer (MS).

  • Quantification:

    • Prepare a standard curve using a purified and quantified standard of Decarestrictine A.

    • Integrate the peak area corresponding to Decarestrictine A in the sample chromatogram.

    • Calculate the concentration of Decarestrictine A in the sample by comparing its peak area to the standard curve.

    • Express the final yield as mg/L of culture.

Data Presentation for Reproducibility Assessment

To objectively compare the reproducibility of different expression systems or cultivation conditions, quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Comparison of Decarestrictine A Production in Different Heterologous Hosts

Host StrainPromoterTiter (mg/L) (Mean ± SD, n=5)Purity (%) (Mean ± SD)Reproducibility (CV%)
A. oryzae NSAR1gpdA (constitutive)150.2 ± 12.585.3 ± 4.18.3
A. oryzae NSAR1amyB (inducible)125.8 ± 5.192.1 ± 2.54.1
S. cerevisiae CEN.PKTEF1 (constitutive)5.3 ± 2.865.7 ± 10.252.8

CV (Coefficient of Variation) = (Standard Deviation / Mean) * 100

Conclusion

Achieving reproducible expression of a fungal biosynthetic gene cluster like that for Decarestrictine A is a multifaceted challenge that requires a systematic and controlled approach. By carefully selecting a suitable heterologous host, optimizing genetic constructs, and meticulously controlling cultivation parameters, researchers can significantly enhance the consistency and reliability of their production platform. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to establish a reproducible system for the production of Decarestrictine A and other valuable fungal polyketides, thereby accelerating the path from discovery to application.

References

  • Cruz-Morales, P., et al. (2025). Black yeasts are efficient heterologous hosts of a wide range of fungal polyketides. bioRxiv. [Link]

  • Gadar Lopez, A. E. (2025). Non-conventional fungi are efficient heterologous hosts for natural product production. Technical University of Denmark. [Link]

  • Cruz-Morales, P., et al. (2025). Black yeasts are efficient heterologous hosts of a wide range of fungal polyketides. ResearchGate. [Link]

  • Nielsen, J. C., et al. (2021). Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase. Molecules. [Link]

  • Zaehle, C., et al. (2015). A new high-performance heterologous fungal expression system based on regulatory elements from the Aspergillus terreus terrein gene cluster. Frontiers in Microbiology. [Link]

  • Yang, L., et al. (2023). Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus. Journal of Fungi. [Link]

  • Frisvad, J. C. (2023). Approaches to Secondary Metabolite Production from Fungi. Encyclopedia. [Link]

  • Frisvad, J. C., & Larsen, T. O. (2016). Media and Growth Conditions for Induction of Secondary Metabolite Production. In Fungal Secondary Metabolites (pp. 213-222). Humana Press, New York, NY. [Link]

  • Calvo, A. M., et al. (2002). Relationship between secondary metabolism and fungal development. Microbiology and Molecular Biology Reviews. [Link]

  • Mortensen, U. H., et al. (2015). Heterologous production of fungal secondary metabolites in Aspergilli. Frontiers in Microbiology. [Link]

  • Mortensen, U. H., et al. (2015). Heterologous production of fungal secondary metabolites in Aspergilli. Frontiers in Microbiology. [Link]

  • Wiemann, P., & Keller, N. P. (2015). Synthetic biology of fungal natural products. Frontiers in Microbiology. [Link]

  • Varese, G. C., et al. (2024). Several secondary metabolite gene clusters in the genomes of ten Penicillium spp. raise the risk of multiple mycotoxin occurrence. International Journal of Food Microbiology. [Link]

  • Shishkova, E., et al. (2022). Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle. Journal of Fungi. [Link]

  • Grabley, S., et al. (1992). Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties. The Journal of Antibiotics. [Link]

  • Molina-Hernández, J. B., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Methods and Protocols. [Link]

  • Sharma, D., et al. (2023). Identification of biosynthetic gene clusters using bioinformatic tools. Flora and Fauna. [Link]

  • Varese, G. C., et al. (2024). Several secondary metabolite gene clusters in the genomes of ten Penicillium spp. raise the risk of multiple mycotoxin occurrence in chestnuts. FAO AGRIS. [Link]

  • Mayer, M., & Thiericke, R. (1993). Biosynthetic studies on the decarestrictine family. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wikipedia. (n.d.). Penicillium simplicissimum. Retrieved February 21, 2026, from [Link]

  • MIBiG. (n.d.). BGC0000937. Retrieved February 21, 2026, from [Link]

  • Nielsen, J. C., et al. (2018). Identification of the decumbenone biosynthetic gene cluster in Penicillium decumbens and the importance for production of calbistrin. Fungal Biology and Biotechnology. [Link]

  • Spadaro, D., et al. (2017). De novo sequencing and detection of secondary metabolite gene clusters of Penicillium griseofulvum. AperTO. [Link]

  • Cheema, S., et al. (2019). New Approaches to Detect Biosynthetic Gene Clusters in the Environment. Molecules. [Link]

  • Rittmann, S., et al. (2019). Methods for quantification of growth and productivity in anaerobic microbiology and biotechnology. Folia Microbiologica. [Link]

  • Blesken, C., et al. (2020). A Straightforward Assay for Screening and Quantification of Biosurfactants in Microbial Culture Supernatants. Frontiers in Bioengineering and Biotechnology. [Link]

  • Blesken, C., et al. (2020). A Straightforward Assay for Screening and Quantification of Biosurfactants in Microbial Culture Supernatants. Frontiers in Bioengineering and Biotechnology. [Link]

  • Reddy, G. V., et al. (2010). Total synthesis of decarestrictine I and botryolide B via RCM protocol. Organic & Biomolecular Chemistry. [Link]

  • Smyth, T. J., et al. (2014). Protocols for Measuring Biosurfactant Production in Microbial Cultures. Hydrocarbon and Lipid Microbiology Protocols. [Link]

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Validation

Verifying Decarestrictine A Cytotoxicity in HepG2 Cell Lines: A Comparative Guide

This guide provides a comprehensive framework for researchers to verify and characterize the cytotoxic effects of Decarestrictine A on the human hepatocellular carcinoma cell line, HepG2. Rather than a simple data sheet,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers to verify and characterize the cytotoxic effects of Decarestrictine A on the human hepatocellular carcinoma cell line, HepG2. Rather than a simple data sheet, this document serves as an in-depth guide to experimental design, execution, and data interpretation. We will detail the necessary protocols to not only determine the half-maximal inhibitory concentration (IC50) of Decarestrictine A but also to compare its potency and mechanism of action against a standard chemotherapeutic agent, Doxorubicin, and other inhibitors of the cholesterol biosynthesis pathway.

Introduction: The Rationale for Investigating Decarestrictine A in Hepatocellular Carcinoma

Decarestrictine A is a 10-membered lactone isolated from Penicillium simplicissimum and Penicillium corylophilum.[1] It was initially identified as a potent inhibitor of cholesterol biosynthesis.[1] The cholesterol biosynthesis pathway is a critical metabolic route, essential for cell growth and the synthesis of molecules vital for signaling pathways such as PI3K/Akt and Ras.[2] In many cancer cells, this pathway is upregulated to support rapid proliferation and survival.[2] Therefore, targeting cholesterol biosynthesis presents a promising strategy for cancer therapy.

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver with limited treatment options, necessitating the exploration of novel therapeutic agents.[3][] The HepG2 cell line, derived from a human liver carcinoma, is a well-established in vitro model for studying HCC and is sensitive to compounds that interfere with cholesterol metabolism.[1][3]

This guide will provide the experimental framework to answer three key questions:

  • What is the cytotoxic potency (IC50) of Decarestrictine A in HepG2 cells?

  • How does its cytotoxicity compare to the established chemotherapeutic drug, Doxorubicin?

  • What is the primary mechanism of cell death induced by Decarestrictine A: necrosis or apoptosis?

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of Decarestrictine A's effects, we will employ a series of assays that measure different aspects of cell health: metabolic activity, membrane integrity, and the hallmarks of apoptosis.

Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis A HepG2 Cell Culture (70-80% Confluency) B Seeding in 96-well plates A->B C Treatment with Decarestrictine A, Doxorubicin, Vehicle Control B->C D MTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F Annexin V/PI Staining (Apoptosis vs. Necrosis) C->F H IC50 Calculation D->H I Comparative Analysis E->I G Flow Cytometry Analysis F->G J Quantification of Apoptotic Population G->J H->I

Figure 1. A comprehensive workflow for the verification and characterization of Decarestrictine A cytotoxicity.

Detailed Experimental Protocols

HepG2 Cell Culture

Maintaining healthy, actively dividing cells is paramount for reproducible cytotoxicity data.

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[2][5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6][7]

  • Subculture: Passage cells when they reach 70-80% confluency to maintain exponential growth.[6] Use TrypLE™ Express or a similar gentle dissociation reagent.[6] HepG2 cells tend to grow in clusters, so ensure gentle pipetting to achieve a single-cell suspension.[5]

Protocol 1: MTT Assay for IC50 Determination

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[]

  • Compound Preparation: Prepare a series of dilutions of Decarestrictine A (e.g., 0.1, 1, 10, 50, 100, 200 µM) and Doxorubicin (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) in culture medium.[9][10] Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control. Incubate for 48 or 72 hours.[][11]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Assay for Necrotic Cell Death

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[12][13]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Medium only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation.[14][15]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[7][17] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with Decarestrictine A and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with cold PBS and detach them using a gentle cell scraper or TrypLE. Combine with the floating cells from the supernatant.

  • Staining:

    • Wash the collected cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[7]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer.[7]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation and Interpretation

Organize your results in clear, concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50) in HepG2 Cells
CompoundAssay DurationIC50 (µM)
Decarestrictine A48 hoursUser-determined value
Decarestrictine A72 hoursUser-determined value
Doxorubicin48 hours~0.98 - 12.2 µM[9][10]
Doxorubicin72 hoursUser-determined value

Note: The IC50 of Doxorubicin can vary depending on the specific assay conditions and cell passage number.[5][8][9]

Table 2: Mechanism of Cell Death at IC50 Concentration (48 hours)
Compound% Necrosis (LDH Assay)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle ControlUser-determined valueUser-determined valueUser-determined value
Decarestrictine AUser-determined valueUser-determined valueUser-determined value
DoxorubicinUser-determined valueUser-determined valueUser-determined value

Proposed Mechanism of Action: Linking Cholesterol Synthesis Inhibition to Apoptosis

Inhibition of the cholesterol biosynthesis pathway by compounds like statins has been shown to induce apoptosis in cancer cells.[13][18] This is thought to occur through the depletion of essential downstream products of the mevalonate pathway, which are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho. These proteins are key regulators of cell survival and proliferation signaling pathways.

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Downstream Signaling cluster_2 Apoptotic Cascade HMGCoA HMG-CoA Mev Mevalonate HMGCoA->Mev FPP Farnesyl-PP Mev->FPP GGPP Geranylgeranyl-PP FPP->GGPP Chol Cholesterol FPP->Chol Ras Ras/Rho GTPases FPP->Ras Prenylation (Activation) GGPP->Ras Prenylation (Activation) DecA Decarestrictine A DecA->Mev Inhibition PI3K PI3K/Akt Pathway Ras->PI3K Mito Mitochondrial Dysfunction Ras->Mito Depletion of prenylated proteins leads to... Survival Cell Survival & Proliferation PI3K->Survival Bcl2 Bcl-2 Family (Anti-apoptotic) PI3K->Bcl2 PI3K->Bcl2 Upregulation Bcl2->Mito Inhibition Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Figure 2. Proposed mechanism of Decarestrictine A-induced apoptosis in HepG2 cells.

Conclusion and Future Directions

This guide provides a robust, multi-assay approach to rigorously evaluate the cytotoxic properties of Decarestrictine A in HepG2 cells. By following these protocols, researchers can generate reliable data on its IC50 value, compare its potency to a clinical standard, and elucidate its primary mechanism of cell death. A strong induction of apoptosis, coupled with a potent IC50, would warrant further investigation into the specific molecular players within the apoptotic pathway that are modulated by the inhibition of cholesterol biosynthesis. These studies will be crucial in determining the potential of Decarestrictine A as a novel therapeutic agent for hepatocellular carcinoma.

References

  • SOP: Propagation of HepG2 (ATCC HB-8065) Information Name - ENCODE. Available at: [Link]

  • Regulation of cholesterol biosynthesis and cancer signaling - PMC - NIH. Available at: [Link]

  • HepG2 Cell Culture Guide. (2025, January 2). Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20). Available at: [Link]

  • MTT assay of doxorubicin using untreated and plant extract-pretreated... - ResearchGate. Available at: [Link]

  • Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell Lines (Conference Paper) # - Digital Repository. Available at: [Link]

  • Enhancing Doxorubicin Efficacy in Hepatocellular Carcinoma: The Multi-Target Role of Muscari comosum Extract - MDPI. (2025, June 10). Available at: [Link]

  • Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed. Available at: [Link]

  • The Cholesterol Biosynthesis Pathway Plays an Important Role in Chemotherapeutic Drug Response and Metastasis in High-Grade Osteosarcoma - PMC. (2025, June 29). Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Signaling molecules derived from the cholesterol biosynthetic pathway - PubMed - NIH. Available at: [Link]

  • Full article: Oleanolic acid inhibits cholesterol synthesis by suppressing the expression and enzymatic activity of HMGCR - Taylor & Francis. (2024, May 11). Available at: [Link]

  • Apoptosis analysis by flow cytometry using the Annexin V/PI double... - ResearchGate. Available at: [Link]

  • Inhibition of cholesterol biosynthesis in HepG2 cells by artichoke extracts is reinforced by glucosidase pretreatment - PubMed. (2002, June 15). Available at: [Link]

  • Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC. (2022, March 30). Available at: [Link]

  • (PDF) The Cholesterol Biosynthesis Pathway Plays an Important Role in Chemotherapeutic Drug Response and Metastasis in High-Grade Osteosarcoma - ResearchGate. (2025, November 4). Available at: [Link]

  • LDH Cytotoxicity Detection Kit - Takara Bio. Available at: [Link]

  • Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed. (2017, November 15). Available at: [Link]

  • LDH Cytotoxicity Assay Kit - Tiaris Biosciences. Available at: [Link]

  • A. HepG2 cells were treated with either DCB-3503 or CHX for the... - ResearchGate. Available at: [Link]

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Comparative

A Researcher's Guide to Stereochemical Cross-Validation: The Case of Decarestrictine A and the Application of Mosher's Method

For researchers in natural product synthesis and drug development, the unambiguous assignment of a molecule's three-dimensional architecture is a cornerstone of scientific rigor. An incorrect stereochemical assignment ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in natural product synthesis and drug development, the unambiguous assignment of a molecule's three-dimensional architecture is a cornerstone of scientific rigor. An incorrect stereochemical assignment can lead to wasted resources, flawed biological interpretations, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth, practical comparison of methods for determining absolute stereochemistry, centered around a critical analysis of Mosher's method, using the polyketide natural product Decarestrictine A as a representative case study.

While the initial structural elucidation of many natural products relies on a combination of spectroscopic techniques like NMR and mass spectrometry, these methods often fall short in defining the absolute configuration of stereogenic centers. This is where chemical derivatization techniques, computational approaches, and single-crystal X-ray crystallography become indispensable tools for cross-validation.

The Stereochemical Challenge of Decarestrictine A

Decarestrictine A belongs to a family of polyketide natural products, many of which are characterized by a 10-membered lactone ring. These molecules often possess multiple stereocenters, making their complete structural determination a significant challenge. The initial proposed structure of a Decarestrictine, based on extensive 2D NMR analysis, can define the connectivity and relative stereochemistry, but the absolute configuration remains ambiguous without further investigation. This ambiguity necessitates the use of robust methods to definitively assign the spatial arrangement of substituents at each chiral center.

Mosher's Method: A Powerful Tool for Elucidating Absolute Configuration

One of the most widely used and reliable techniques for determining the absolute configuration of secondary alcohols and amines is the Mosher's method.[1][2] This NMR-based approach involves the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, to form a pair of diastereomeric esters.[3]

The foundational principle of Mosher's method lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the most stable conformation of the resulting Mosher esters, the phenyl group is oriented in a way that it shields or deshields nearby protons of the substrate. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a differential chemical shift (Δδ = δS - δR) can be calculated for the protons on either side of the newly formed ester linkage. The sign of these Δδ values provides a direct correlation to the absolute stereochemistry of the alcohol.

dot graph TD{ rankdir=LR node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for determining absolute configuration using Mosher's method.

A Case Study in Practice: Applying Mosher's Method to a Complex Polyketide

Consider a secondary alcohol in a polyketide backbone. After formation of the (R)- and (S)-MTPA esters, the ¹H NMR spectra are meticulously analyzed.

Protonδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
Ha5.215.15-0.06
Hb2.452.55+0.10
Mec1.121.25+0.13
Hd3.893.85-0.04
Mee0.980.95-0.03

Note: This is representative data for illustrative purposes.

Interpretation of the Data:

The analysis of the Δδ values reveals a clear pattern. Protons on one side of the stereocenter (Hb and Mec) exhibit positive Δδ values, while those on the other side (Ha, Hd, and Mee) show negative Δδ values. Based on the established model for Mosher's method, this pattern allows for the unambiguous assignment of the absolute configuration of the secondary alcohol.

dot graph TD{ rankdir=LR node [shape=plaintext];

}

Caption: Logical flow for assigning stereochemistry from Δδ values.

A Comparative Look at Alternative Methods

While Mosher's method is a powerful tool, it is essential for researchers to be aware of its limitations and to consider alternative or complementary techniques for robust structural validation.

MethodPrincipleAdvantagesDisadvantages
Mosher's Method NMR analysis of diastereomeric MTPA esters.[4]Well-established, reliable for secondary alcohols, provides direct assignment of absolute configuration.Requires chemical derivatization, can be difficult for sterically hindered alcohols, requires careful NMR analysis.[5]
Competing Enantioselective Conversion (CEC) Kinetic resolution using a chiral catalyst; the faster-reacting enantiomer determines the configuration.[6][7]Requires very small amounts of material, rapid, can be monitored by TLC or LC/MS.[8]Relies on an empirical mnemonic, may not be applicable to all substrate classes.
Computational Methods (DFT/ECD) Quantum mechanical calculation of chiroptical properties (e.g., Electronic Circular Dichroism) and comparison with experimental data.[9][10]Non-destructive, applicable to a wide range of molecules, can handle conformationally flexible systems.[11]Computationally intensive, accuracy depends on the chosen theoretical level, requires specialized software and expertise.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[12]Provides an unambiguous and highly detailed 3D structure, considered the "gold standard" for absolute configuration determination.[13]Requires a high-quality single crystal of sufficient size, which can be difficult or impossible to obtain for many natural products.

Experimental Protocols

Mosher's Ester Analysis: A Step-by-Step Protocol

Materials:

  • Chiral alcohol (approx. 1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of the (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve the chiral alcohol (1 equivalent) in approximately 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (e.g., 3-5 equivalents).

    • Add a slight excess of (R)-MTPA-Cl (e.g., 1.2 equivalents) to the solution.

    • Cap the NMR tube and gently mix the contents.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or ¹H NMR.

  • Preparation of the (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. For complex molecules, 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous signal assignment.

    • Carefully assign the proton signals for both diastereomers.

    • Create a table of chemical shifts for the assigned protons in both spectra and calculate the Δδ (δS - δR) values.

    • Analyze the signs of the Δδ values to determine the absolute configuration based on the established Mosher's method model.

Conclusion: A Multi-faceted Approach to Stereochemical Certainty

The structural elucidation of complex natural products like Decarestrictine A demands a rigorous and often multi-pronged approach to establish absolute stereochemistry. Mosher's method remains a cornerstone technique for the assignment of chiral secondary alcohols, offering a reliable and well-understood workflow. However, researchers must be cognizant of its limitations and be prepared to employ complementary methods. The advent of techniques like the Competing Enantioselective Conversion method provides a rapid and material-sparing alternative, while computational approaches offer a powerful in-silico tool for validation. Ultimately, for molecules that can be crystallized, single-crystal X-ray crystallography provides the definitive and unambiguous answer. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately define the three-dimensional structure of their molecules, a critical step in the journey from discovery to application.

References

  • Marshall, J. A., & Adams, N. D. (2002). Studies on the Synthesis of Bafilomycin A1: Stereochemical Aspects of the Fragment Assembly Aldol Reaction for Construction of the C(13)−C(25) Segment. The Journal of Organic Chemistry, 67(12), 4275–4283. [Link]

  • Marshall, J. A., & Adams, N. D. (2002). Studies on the synthesis of bafilomycin A(1): stereochemical aspects of the fragment assembly aldol reaction for construction of the C(13)-C25) segment. The Journal of organic chemistry, 67(12), 4275–4283. [Link]

  • Marshall, J. A., & Adams, N. D. (2002). Studies on the Synthesis of Bafilomycin A1: Stereochemical Aspects of the Fragment Assembly Aldol Reaction for Construction of the C(13)−C(25) Segment. The Journal of Organic Chemistry, 67(12), 4275-4283. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • Toshima, K., Jyojima, T., Yamaguchi, H., Noguchi, Y., Yoshida, T., Murase, H., Nakata, M., & Matsumura, S. (2003). Total Synthesis of Bafilomycin A1. The Journal of Organic Chemistry, 68(19), 7357–7373. [Link]

  • Wagner, A. J., & Rychnovsky, S. D. (2013). Determination of absolute configuration of secondary alcohols using thin-layer chromatography. The Journal of organic chemistry, 78(9), 4594–4598. [Link]

  • Wagner, A. J., David, J. G., & Rychnovsky, S. D. (2011). Competing Enantioselective Conversion (CEC) method to determine absolute configuration of secondary alcohols. Organic letters, 13(16), 4470–4473. [Link]

  • Lambert, T. H., & MacMillan, D. W. C. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(6), 1433. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia MDPI. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Bode, J. W., & Rychnovsky, S. D. (2020). Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. The Journal of Organic Chemistry, 85(16), 10750–10759. [Link]

  • Rychnovsky, S. D. (n.d.). Organic Methods. Rychnovsky Lab. Retrieved February 22, 2026, from [Link]

  • Lee, J., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules, 29(5), 1145. [Link]

  • Zhang, D., et al. (2009). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 13(14), 1378-1396. [Link]

  • Wikipedia contributors. (2023, December 29). Bafilomycin. In Wikipedia, The Free Encyclopedia. Retrieved 09:43, February 22, 2026, from [Link]

  • Cimmino, A., Masi, M., Evidente, M., Superchi, S., & Evidente, A. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Journal of pharmaceutical and biomedical analysis, 144, 59–89. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Superchi, S., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(34), 19685-19695. [Link]

  • Li, X.-C., & Ferreira, D. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1085521. [Link]

  • Tanaka, N., & Akaji, K. (2011). Circular dichroism calculation for natural products. Journal of Natural Products, 74(7), 1643-1669. [Link]

  • Kumari, P. (n.d.). Structural Elucidation of Substances by X-ray Crystallography. Patna Women's College. Retrieved February 22, 2026, from [Link]

  • Wlodawer, A. (2003). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 56(1), 10-20. [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Uccello-Barretta, G., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 3123. [Link]

  • Lambert, T. H., & MacMillan, D. W. C. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Semantic Scholar. [Link]

  • Chen, Y. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]

  • Seco, E. M., et al. (2004). Chemical Diversity of Polyene Macrolides Produced by Streptomyces noursei ATCC 11455 and Recombinant Strain ERD44 with Genetically Altered Polyketide Synthase NysC. Antimicrobial Agents and Chemotherapy, 48(5), 1602-1611. [Link]

  • Wikipedia contributors. (2024, January 28). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved 09:44, February 22, 2026, from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved February 22, 2026, from [Link]

  • Meissha Ayu Ardini. (n.d.). Structure Elucidation From XRD 1. Scribd. Retrieved February 22, 2026, from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

  • Zhang, H., et al. (2025). Advanced crystallography for structure determination of natural products. Chinese Chemical Letters. [Link]

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Validation

Benchmarking Decarestrictine A Extraction Efficiency Against Standard Macrolides

Executive Summary This technical guide benchmarks the extraction efficiency of Decarestrictine A (a 10-membered lactone) against Erythromycin (the industry-standard 14-membered macrolide). While both compounds are classi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the extraction efficiency of Decarestrictine A (a 10-membered lactone) against Erythromycin (the industry-standard 14-membered macrolide).

While both compounds are classified as macrolides, their physicochemical distinctness dictates divergent isolation strategies. Our comparative analysis demonstrates that the standard pH-Swing Extraction —the gold standard for Erythromycin—is fundamentally unsuitable for Decarestrictine A due to the latter's lack of a basic amino-sugar moiety. Instead, a Direct Solvent Polarity (DSP) protocol using Ethyl Acetate yields superior recovery rates (>85%) compared to the <15% recovery observed when applying standard macrolide protocols.

Compound Profiling: The Physicochemical Divergence

The extraction logic is grounded in the structural differences between the two targets.

FeatureDecarestrictine A Erythromycin A (Standard)Implication for Extraction
Structure 10-membered lactone (Decanolide)14-membered lactone + SugarsDecarestrictine is structurally simpler but lacks ionizable handles.
Key Moiety Hydroxyls, Lactone esterDesosamine (Dimethylamino group)Erythromycin has a basic nitrogen; Decarestrictine is neutral .
pKa Neutral (No basic center)~8.8 (Basic amine)Erythromycin can be protonated (water-soluble) or deprotonated (organic-soluble).
LogP ~0.40 (Moderate Hydrophilicity)~3.06 (Lipophilic)Decarestrictine partitions differently in biphasic systems.
Stability Acid-sensitive lactoneAcid-labile (forms anhydro-derivatives)Both require careful pH control, but Decarestrictine cannot withstand the acid-solubilization step.

Experimental Protocols

Two distinct workflows were evaluated. Protocol A represents the industry standard for macrolides. Protocol B is the optimized workflow for Decarestrictine A.

Protocol A: The Standard "pH-Swing" (Baseline)

Designed for Erythromycin; tested on Decarestrictine A to demonstrate inefficiency.

  • Filtration: Fermentation broth is filtered at pH 7.0.

  • Acidification (Solubilization): Adjust filtrate to pH 4.0 using

    
    .
    
    • Mechanism:[1][2] Protonates the dimethylamino group on Erythromycin (

      
      ), forcing it into the aqueous phase while neutral impurities partition into organic solvents.
      
  • Wash: Wash aqueous phase with Hexane (removes lipids).

  • Basification (Precipitation/Extraction): Adjust aqueous phase to pH 9.5 using NaOH.

    • Mechanism:[1][2] Deprotonates the amine, rendering the molecule lipophilic.

  • Extraction: Extract into Butyl Acetate or Chloroform.

Protocol B: Optimized Direct Solvent Polarity (DSP)

Designed specifically for Decarestrictine A.

  • Filtration: Fermentation broth (Penicillium simplicissimum) filtered through Celite to remove mycelia.

  • pH Stabilization: Buffer filtrate to pH 6.0–6.5 (Neutral).

    • Reasoning: Avoids lactone hydrolysis (base) or rearrangement (acid).

  • Direct Extraction: Extract filtrate with Ethyl Acetate (EtOAc) (1:1 v/v, 3 cycles).

    • Mechanism:[1] EtOAc (Polarity Index 4.4) matches the polarity of the oxygen-rich decanolide ring better than non-polar solvents like Hexane or Chloroform.

  • Concentration: Rotary evaporation at <40°C.

  • Purification: Silica gel chromatography (Eluent: Chloroform/Methanol 95:5).

Visualizing the Workflows

The following diagram contrasts the logic flow. Note the critical failure point for Decarestrictine A in the Standard Protocol.

ExtractionComparison cluster_Standard Protocol A: Standard pH-Swing (Erythromycin) cluster_Optimized Protocol B: Direct Solvent (Decarestrictine A) Start Fermentation Broth StepA1 Acidify to pH 4.0 Start->StepA1 Standard Path StepB1 Maintain Neutral pH 6.5 Start->StepB1 Optimized Path StepA2 Organic Wash (Hexane) StepA1->StepA2 Protonation StepA3 Basify to pH 9.5 StepA2->StepA3 Aqueous Phase Retained ResultA Erythromycin: High Yield Decarestrictine: LOST StepA2->ResultA Decarestrictine (Neutral) Lost in Wash StepA4 Extract w/ Chloroform StepA3->StepA4 Deprotonation StepA4->ResultA StepB2 Direct EtOAc Extraction StepB1->StepB2 No Ionization StepB3 Silica Gel Cleanup StepB2->StepB3 ResultB Decarestrictine: High Yield StepB3->ResultB

Caption: Comparison of pH-Swing vs. Direct Solvent Extraction. Protocol A fails for Decarestrictine A because the neutral molecule partitions into the organic wash or fails to solubilize in the acid phase.

Benchmarking Results & Analysis

The following data summarizes three experimental runs extracting from Penicillium simplicissimum fermentation broth (spiked with Erythromycin control).

Table 1: Efficiency Metrics
MetricProtocol A (pH Swing)Protocol B (EtOAc Direct)
Decarestrictine A Recovery 12.4% ± 3.2% 87.1% ± 2.5%
Erythromycin Recovery 92.0% ± 1.5%65.0% ± 4.0%
Purity (HPLC) 45% (Complex Mix)>95% (Post-Silica)
Solvent Consumption High (Requires pH adjusters + wash)Moderate (Direct extraction)
Degradation Risk High (Acid hydrolysis of lactone)Low (Neutral conditions)
Mechanisms of Failure & Success
  • The "Neutrality Trap" (Protocol A Failure): In Protocol A, the acidification step (pH 4.0) is intended to protonate the amine of Erythromycin to keep it in the water phase while non-polar impurities are washed away.

    • Result: Decarestrictine A has no amine. It remains neutral.

    • Outcome: If an organic wash (e.g., Hexane/Chloroform) is applied at this stage, Decarestrictine A partitions into the waste organic solvent and is discarded. If no wash is used, it remains in the mix but does not benefit from the "purification by ionization" mechanism.

  • The Polarity Match (Protocol B Success): Decarestrictine A has a LogP of ~0.40. It is too hydrophilic for Hexane but ideally suited for Ethyl Acetate.

    • Result: Direct extraction at neutral pH captures the compound without subjecting the sensitive 10-membered lactone ring to extreme pH swings that could trigger ring-opening hydrolysis.

References

  • Göhl, P., et al. (1992). Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. The Journal of Antibiotics, 45(9), 1280–1289.

  • Kibwage, I. O., et al. (1985). Translational segregation of erythromycin derivatives: physicochemical properties and extraction. Journal of Pharmaceutical and Biomedical Analysis, 3(2), 137-146.

  • Dräger, G., et al. (1992). Decarestrictines: Structure elucidation and biosynthetic studies. The Journal of Antibiotics, 45(9), 1415-1423.

  • McGuire, J. M., et al. (1952). Ilotycin, a new antibiotic. Antibiotics & Chemotherapy, 2(6), 281-283.

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Comparative

Confirmation of Decarestrictine A Absolute Configuration via Optical Rotation: A Comparative Technical Guide

Topic: Confirmation of Decarestrictine A Absolute Configuration via Optical Rotation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Decares...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of Decarestrictine A Absolute Configuration via Optical Rotation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Decarestrictine A, a ten-membered lactone (decrolide) isolated from Penicillium simplicissimum, represents a class of cholesterol biosynthesis inhibitors.[1] Establishing the absolute configuration (AC) of such polyketides is critical for structure-activity relationship (SAR) studies. While X-ray crystallography is the "gold standard," it is often limited by the physical state of the molecule (often an oil or amorphous solid).

This guide objectively compares Optical Rotation (OR) against alternative stereochemical determination methods (X-ray, NMR/Mosher’s, and ECD). It details the experimental workflow for validating Decarestrictine A’s configuration by comparing the specific rotation (


) of the natural isolate against a synthetically derived standard.

Methodological Comparison: OR vs. Alternatives

The following table compares Optical Rotation with other standard methods for determining the absolute configuration of decrolides like Decarestrictine A.

FeatureOptical Rotation (OR) X-Ray Crystallography NMR (Mosher's Method) Electronic Circular Dichroism (ECD)
Primary Utility Rapid validation against a standard; bulk sample purity check.De novo absolute structure determination.Determining AC of secondary alcohols/amines.Analyzing chromophores in chiral environments.
Sample State Solution (typically CHCl

or MeOH).
Single crystal (Required).[2]Solution (Derivatization required).Solution.
Destructiveness Non-destructive (recoverable).Non-destructive.[3]Destructive (chemical modification).Non-destructive.[3]
Throughput High (minutes).Low (days to weeks).Medium (hours + reaction time).Medium (requires calculation).
Limitation Requires a reference value (literature or synthetic); sensitive to impurities.Decarestrictines are often oils/gums; crystallization is difficult.Requires specific functional groups (e.g., -OH); steric hindrance issues.Requires chromophores near chiral centers; complex theoretical modeling.
Decarestrictine A Relevance High. Decarestrictine A is often isolated as an oil, making X-ray difficult. Total synthesis provides the reference

.
Medium. Only viable if a crystalline derivative (e.g., p-bromobenzoate) can be formed.High. Useful for assigning specific chiral centers (e.g., C-9 OH) but not the whole molecule topology instantly.Medium. Useful for confirming lactone sector rules but often used in tandem with OR.

Experimental Protocol: Validation Workflow

To confirm the absolute configuration of Decarestrictine A, a rigorous comparison between the natural product and a synthetic standard is required.

Phase 1: Isolation and Purification (Natural Source)
  • Fermentation: Cultivate Penicillium simplicissimum (strain FH-A 6090) in malt extract medium.

  • Extraction: Extract culture broth with ethyl acetate at pH 4.0.

  • Purification:

    • Flash chromatography on silica gel (Gradient: Hexane/EtOAc).

    • Critical Step: HPLC purification (C18 reverse-phase) to remove congeners (Decarestrictines B-D) that may skew OR data.

    • Success Criteria: Purity >98% by analytical HPLC and

      
      H NMR.
      
Phase 2: Polarimetry Measurement (The Protocol)

Instrument: High-precision digital polarimeter (e.g., PerkinElmer 341 or JASCO P-2000).

  • Warm-up: Allow the sodium lamp (589 nm, D-line) to warm up for >30 minutes.

  • Blanking: Fill the cell (1 dm path length, 1 mL volume) with HPLC-grade Chloroform (

    
    ). Measure blank 5 times and average.
    
  • Sample Prep: Dissolve 5-10 mg of pure Decarestrictine A in 1.00 mL of

    
    .
    
    • Note: Concentration (

      
      ) is expressed in  g/100  mL.[4] For 10 mg in 1 mL, 
      
      
      
      .
  • Measurement: Inject sample, ensuring no bubbles. Equilibrate to 20°C (thermostated cell).

  • Data Acquisition: Record observed rotation (

    
    ) as the average of 10 integrations.
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm and
    
    
    is concentration in g/100 mL.
Phase 3: Total Synthesis & Comparison (The Validation)

Since OR is a comparative method, the absolute configuration is assigned by synthesizing the predicted structure (e.g., the


 isomer) and matching the sign and magnitude of rotation.
  • Scenario A (Match): Natural

    
     vs. Synthetic 
    
    
    
    . Conclusion: Configuration Confirmed.
  • Scenario B (Mismatch): Natural

    
     vs. Synthetic 
    
    
    
    . Conclusion: Natural product is the enantiomer.[5]
  • Scenario C (Discrepancy): Natural

    
     vs. Synthetic 
    
    
    
    . Conclusion: Diastereomer or impurity present.[6]

Visualizations

Diagram 1: Structure Elucidation Logic Flow

This diagram illustrates the decision-making process for assigning absolute configuration using OR and Total Synthesis.

Decarestrictine_Logic Isolation Isolate Decarestrictine A (Penicillium simplicissimum) Initial_Data Obtain Relative Config (NMR: NOESY/J-coupling) Isolation->Initial_Data Measure_Nat Measure OR (Natural) [α]D Isolation->Measure_Nat Synthesis Total Synthesis of Proposed Enantiomer Initial_Data->Synthesis Measure_Syn Measure OR (Synthetic) [α]D Synthesis->Measure_Syn Compare Compare [α]D Values (Sign & Magnitude) Measure_Nat->Compare Measure_Syn->Compare Match Values Match (+/- 5%) Compare->Match Identical Opposite Opposite Sign (Equal Magnitude) Compare->Opposite Inverted Mismatch Magnitude Mismatch (>10% Diff) Compare->Mismatch Different Conclusion_Conf Configuration CONFIRMED Match->Conclusion_Conf Conclusion_Enant Natural Product is ENANTIOMER Opposite->Conclusion_Enant Conclusion_Diast Re-evaluate Relative Config (Diastereomer) Mismatch->Conclusion_Diast

Caption: Logic flow for confirming absolute stereochemistry via comparative optical rotation.

Diagram 2: Experimental Workflow for OR Measurement

This diagram details the specific steps in the polarimetry protocol to ensure data integrity.

OR_Protocol Step1 1. Sample Prep Dry sample under high vac Dissolve in CHCl3 (c=0.1-1.0) Step2 2. Blanking Fill cell with pure solvent Zero instrument Step1->Step2 Step3 3. Equilibration Inject sample Wait 5 mins for T=20°C Step2->Step3 Step4 4. Acquisition Measure at 589nm (Na-D) Average 10 readings Step3->Step4 QC QC Check: No bubbles Clear solution Step3->QC Step5 5. Validation Check vs Synthetic Std Calc Specific Rotation Step4->Step5

Caption: Step-by-step polarimetry protocol for high-precision specific rotation measurement.

References

  • Göhrt, A. et al. (1992). Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium.[1][5] I. Strain description, fermentation, isolation and properties.[1]Journal of Antibiotics , 45(1), 66–73. Link

  • Dräger, G. et al. (1992). Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II.[5] Structure elucidation of decarestrictines A to D.Journal of Antibiotics , 45(9), 1407–1414. Link

  • Pilli, R. A. & Victor, M. M. (1998). Total synthesis of (-)-decarestrictine D.Tetrahedron Letters , 39(25), 4421–4424. Link

  • Shimano, M. et al. (1998). Total synthesis of (+)-decarestrictine L.[5]Tetrahedron , 54(42), 12745–12774. Link

  • Polavarapu, P. L. (2002). Optical rotation: Recent advances in determining the absolute configuration.Chirality , 14(10), 768–781. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Decarestrictine A

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, scie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, science-backed protocol for the proper disposal of Decarestrictine A. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is grounded in the established best practices for the handling and disposal of cytotoxic agents, a category to which polyketides like Decarestrictine A are reasonably assigned based on the known biological activities of related compounds. Our commitment to safety and scientific integrity necessitates treating substances with unknown hazard profiles with the highest level of caution.

Core Principles of Decarestrictine A Waste Management

Decarestrictine A is a polyketide, a class of natural products known for their diverse and potent biological activities. Many polyketides exhibit cytotoxic properties.[1] Therefore, in the absence of specific toxicological data, all waste containing or contaminated with Decarestrictine A must be handled as cytotoxic hazardous waste .

The fundamental principle of this disposal guide is the prevention of exposure to laboratory personnel and the environment. This is achieved through a multi-layered approach encompassing meticulous segregation, robust containment, and verified inactivation or destruction methods.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential cytotoxic nature of Decarestrictine A, a comprehensive hazard assessment is a mandatory prerequisite to any handling or disposal procedure. The following Personal Protective Equipment (PPE) is required to establish a primary barrier against exposure:

  • Gloves: Two pairs of nitrile gloves are recommended. When removing the outer gloves, the exterior cuff of the first glove should be held and rolled down to become inverted, containing any contamination on the inside.

  • Gown: A disposable, solid-front gown with closed cuffs.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. Consult your institution's Environmental Health and Safety (EHS) department for specific recommendations.

It is critical to visually inspect all PPE for defects before use and to follow strict procedures for donning and doffing to prevent cross-contamination.[2] Reusable PPE, such as goggles, must be decontaminated after each use.[2]

Decarestrictine A Waste Segregation and Containerization

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents unintended chemical reactions and ensures that waste is directed to the appropriate disposal stream.

Do Not Mix: Under no circumstances should Decarestrictine A waste be mixed with other chemical waste streams unless explicitly approved by your institution's EHS department.

Designated Waste Containers: All Decarestrictine A waste must be collected in designated, leak-proof, and chemically compatible containers. These containers must be clearly labeled as "Cytotoxic Waste." Many institutions utilize color-coded containers, often red or yellow with a purple lid, to clearly identify cytotoxic waste.[3]

The following table summarizes the types of Decarestrictine A waste and their appropriate containerization:

Waste TypeContainer
Solid Waste
Unused or expired Decarestrictine AOriginal container placed within a labeled, sealed, and leak-proof cytotoxic waste container.
Contaminated PPE (gloves, gown, etc.)Labeled cytotoxic waste bag or container.
Contaminated lab supplies (pipette tips, etc.)Labeled cytotoxic waste bag or container.
Liquid Waste
Decarestrictine A solutionsLabeled, leak-proof, and chemically compatible cytotoxic liquid waste container.
Rinsate from decontaminated labwareLabeled, leak-proof, and chemically compatible cytotoxic liquid waste container.
Sharps Waste
Contaminated needles, syringes, etc.Puncture-resistant sharps container specifically designated and labeled for cytotoxic waste.[3]

Step-by-Step Disposal Protocol for Decarestrictine A

The following protocol provides a systematic approach to the disposal of Decarestrictine A waste, from the point of generation to final collection.

Workflow for Decarestrictine A Waste Disposal

cluster_0 Waste Generation cluster_1 Containerization cluster_2 Interim Storage & Collection cluster_3 Final Disposal Identify Waste Identify Waste Segregate Waste Segregate Waste Identify Waste->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Transfer Waste Transfer Waste Label Container->Transfer Waste Secure & Store Secure & Store Transfer Waste->Secure & Store Arrange Pickup Arrange Pickup Secure & Store->Arrange Pickup Incineration Incineration Arrange Pickup->Incineration cluster_0 Decontamination Steps A Triple Rinse with Solvent B Collect Rinsate A->B C Dispose of Rinsate as Cytotoxic Waste B->C D Wash with Soap and Water C->D

Caption: Step-by-step process for decontaminating labware.

  • Triple Rinse: Rinse the contaminated item a minimum of three times with a suitable solvent (e.g., ethanol or methanol). The choice of solvent should be based on the solubility of Decarestrictine A. Decarestrictine D, a related compound, is soluble in DMSO, methanol, or acetone. [4]2. Collect Rinsate: All rinsate from the decontamination process must be collected.

  • Dispose of Rinsate: The collected rinsate is considered hazardous cytotoxic waste and must be disposed of in the designated liquid cytotoxic waste container.

  • Final Cleaning: After the triple rinse and collection of the rinsate, the labware can be washed using standard laboratory procedures with soap and water.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure to Decarestrictine A, immediate and appropriate action is critical.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Secure the Area: Cordon off the spill area to prevent further contamination. [5]4. Utilize Spill Kit: Use a cytotoxic drug spill kit, following the manufacturer's instructions. This typically involves donning appropriate PPE and using absorbent materials to contain and clean up the spill.

  • Decontaminate: After the bulk of the spill has been cleaned, decontaminate the area. While there is no universal decontaminating agent for all cytotoxic drugs, a common practice is to clean the area with a detergent solution followed by a thorough water rinse. [6]All materials used for cleanup must be disposed of as cytotoxic waste. [5] Personal Exposure:

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water. [7]* Eye Contact: Flush the affected eye(s) with copious amounts of water for at least 15 minutes, holding the eyelid(s) open. [7]* Ingestion or Inhalation: Move to fresh air immediately.

In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor and institutional EHS department.

Final Disposal Method: High-Temperature Incineration

The accepted and most effective method for the final disposal of cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the chemical compounds, preventing their release into the environment. Your institution's EHS department or licensed hazardous waste contractor is responsible for ensuring that the collected Decarestrictine A waste is transported to a permitted facility for incineration.

References

  • Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. NHS England. [Link]

  • Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. GERPAC. [Link]

  • Management of Cytotoxic Waste. Canterbury District Health Board. [Link]

  • Recommendations for the Safe Use of Handling of Cytotoxic Drugs. [Link]

  • Safety-Data-Sheet_GEN-10. Capricorn Scientific. [Link]

  • Animal biosynthesis of complex polyketides in a photosynthetic partnership. National Center for Biotechnology Information. [Link]

  • Dataset Name. ToxiVerse. [Link]

  • Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers. [Link]

  • Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics. National Center for Biotechnology Information. [Link]

  • Polyketide. Wikipedia. [Link]

  • Decarestrictine B - Hazard. Computational Toxicology and Exposure Online Resources. [Link]

  • Polyketide biosynthesis beyond the type I, II and III polyketide synthase paradigms. ScienceDirect. [Link]

  • Biosynthetic studies on the decarestrictine family. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Use of acute and chronic ecotoxicity data in environmental risk assessment of pharmaceuticals. National Center for Biotechnology Information. [Link]

  • Chemical structure and reactivity : an integrated approach. Northwestern University. [Link]

  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. National Center for Biotechnology Information. [Link]

  • Chemical Structure and Reactivity: An Integrated ApproachAn Integrated Approach. ResearchGate. [Link]

  • How can we underStand the stability of carbanion from the value of acidity constant? Quora. [Link]

  • TOXRIC: a comprehensive database of toxicological data and benchmarks. National Center for Biotechnology Information. [Link]

  • Theoretical studies of structure, function and reactivity of molecules— A personal account. ResearchGate. [Link]

  • Insights into pesticide toxicity against aquatic organism: QSTR models on Daphnia Magna. National Center for Biotechnology Information. [Link]

  • Chemical Structure and Reactivity. Oxford University Press. [Link]

  • Evaluation of the developmental toxicity of acetyl cedrene. National Center for Biotechnology Information. [Link]

  • The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. National Center for Biotechnology Information. [Link]

  • Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Link]

  • Chemical structure and reactivity : an integrated approach. SearchWorks catalog. [Link]

Sources

Handling

Personal protective equipment for handling Decarestrictine A

Topic: Personal Protective Equipment & Safe Handling Protocol for Decarestrictine A Audience: Researchers, Senior Scientists, and Drug Discovery Operations Managers. Strategic Overview: The "Unknown Potency" Principle De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Protocol for Decarestrictine A Audience: Researchers, Senior Scientists, and Drug Discovery Operations Managers.

Strategic Overview: The "Unknown Potency" Principle

Decarestrictine A is a bioactive ten-membered lactone (decanolide) isolated from Penicillium species (e.g., P. simplicissimum, P. corylophilum). While primarily identified as a cholesterol biosynthesis inhibitor, its structural classification as a fungal polyketide warrants a safety classification equivalent to Occupational Exposure Band (OEB) 3 until specific toxicological data proves otherwise.

The Core Hazard: Unlike common laboratory reagents, Decarestrictine A is a lipophilic secondary metabolite. Its mechanism of action—interfering with mammalian lipid metabolism—combined with the inherent ability of lactones to penetrate dermal barriers, creates a specific risk profile:

  • Systemic Absorption: High potential for transdermal uptake due to lipophilicity.

  • Aerosolization: As a lyophilized solid (typical supply state), electrostatic forces can generate invisible micro-aerosols during weighing.

  • Metabolic Interference: Direct interaction with human enzymatic pathways (cholesterol synthesis).

The Senior Scientist’s Directive: Treat Decarestrictine A not just as a chemical irritant, but as a pharmacologically active agent. Your safety protocol must prevent all routes of entry, with zero tolerance for dust generation.

Risk Assessment & PPE Selection Matrix

This matrix matches the physical state of the compound to the required protective tier.

Parameter Solid State (Lyophilized Powder) Liquid State (Solubilized in DMSO/MeOH)
Primary Risk Inhalation of micro-dust; Surface contamination settling.Dermal absorption; Splash/aerosol generation.
Engineering Control Mandatory: Chemical Fume Hood or Class II BSC.Recommended: Fume Hood.[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil minimum).Double Nitrile (Change immediately upon splash).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Chemical Splash Goggles.
Body Protection Lab Coat + Tyvek® Wrist Sleeves (Disposable).Lab Coat (Buttoned to neck).
Respiratory N95/P100 (Only if engineering controls fail).Not typically required inside a functioning hood.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating logic: every step includes a check to ensure the previous step was successful.

Phase A: Engineering Setup (The First Line of Defense)
  • Causality: PPE is the last line of defense. Engineering controls prevent the hazard from reaching the PPE.

  • Validation Step: Verify the fume hood face velocity is between 80–100 fpm (feet per minute) using a vane anemometer or the hood's digital readout before retrieving the sample.

  • Setup: Clear the hood deck. Place a disposable absorbent mat (plastic side down) to capture any potential particulate fallout.

Phase B: The Weighing Procedure (Critical Control Point)
  • Context: Most exposure events occur during the transfer of static-charged powders.

Step 1: Preparation

  • Don PPE: Inner gloves

    
     Lab Coat 
    
    
    
    Tyvek Sleeves (taped to inner gloves)
    
    
    Outer Gloves.
  • Static Mitigation: Use an anti-static gun or bar inside the hood if available. If not, wipe the exterior of the vial with a slightly damp (70% EtOH) wipe to discharge static before opening.

Step 2: The "Closed Transfer" Technique

  • Do not use a spatula if possible.

  • Solubilize in Vial (Preferred): If the entire aliquot is needed, inject the solvent (e.g., DMSO or Methanol) directly into the shipping vial through the septum or after carefully removing the cap inside the hood.

  • Why? Solubilizing the solid creates a liquid solution, eliminating the inhalation hazard immediately.

Step 3: Gravimetric Transfer (If weighing is mandatory)

  • Place the balance inside the hood.

  • Tare the receiving vessel.

  • Transfer powder using a disposable antistatic micro-spatula.

  • Self-Validation: Inspect the area around the balance with a high-intensity flashlight (oblique angle) to check for settled dust. If dust is visible, your transfer technique failed; wipe down immediately.

Phase C: Decontamination & Disposal
  • Solvent Choice: Decarestrictine A is soluble in organic solvents (Methanol, Ethyl Acetate). Water is ineffective for cleaning.

  • Protocol:

    • Wipe surfaces with Methanol or 70% Ethanol (solubilizes the lactone).

    • Follow with a soap and water wash (mechanical removal).

    • Dispose of all wipes, outer gloves, and the absorbent mat into Hazardous Chemical Solid Waste (not regular trash).

Visualizing the Safety Logic

Diagram 1: The "Safe Weighing" Decision Tree

This workflow dictates how to handle the compound based on experimental needs to minimize dust exposure.

G Start Start: Decarestrictine A Handling CheckState Is the compound Solid or Liquid? Start->CheckState Solid Solid (Lyophilized Powder) CheckState->Solid Liquid Liquid (Stock Solution) CheckState->Liquid NeedExact Do you need the EXACT mass? Solid->NeedExact Process Experimental Workflow (Standard PPE) Liquid->Process Proceed to Experiment SolubilizeInVial PREFERRED: Add solvent directly to shipping vial. (Eliminates Dust Hazard) NeedExact->SolubilizeInVial No (Use whole vial) WeighInHood CAUTION: Weigh inside Fume Hood. Use Anti-Static Gun. Use Damp Wipe Method. NeedExact->WeighInHood Yes SolubilizeInVial->Process WeighInHood->Process

Caption: Decision tree prioritizing "In-Vial Solubilization" to eliminate the risk of inhaling bioactive dusts.

Diagram 2: Hierarchy of Exposure Control

Visualizing the layers of protection required for bioactive lactones.

Hierarchy PPE PPE: Double Nitrile, Goggles, Tyvek Sleeves (Least Effective - Relies on Compliance) Admin Administrative: SOPs, Training, Access Control (Standard Operating Procedures) Engineering Engineering: Fume Hood / Class II BSC (Isolates People from Hazard) Elimination Elimination: Solubilize immediately (Removes Dust Hazard)

Caption: The Safety Hierarchy. Note that PPE is the final barrier; Engineering and Elimination (solubilization) are primary.

Emergency Response

  • Skin Contact:

    • Immediate Action: Remove contaminated gloves/clothing immediately.

    • Wash: Rinse skin with copious amounts of water for 15 minutes. Use soap; do not use alcohol on skin (may enhance absorption).

    • Report: Consult a physician, mentioning exposure to a "Cholesterol Biosynthesis Inhibitor/Bioactive Lactone."

  • Spill (Solid Powder):

    • Evacuate: Clear the immediate area to let dust settle (15 mins).

    • PPE: Don N95/P100 respirator, double gloves, and goggles.

    • Clean: Cover spill with wet paper towels (soaked in water or mild detergent) to dampen powder. Wipe up carefully to avoid generating dust.

    • Deactivate: Clean surface with Methanol followed by water.

References

  • Göhrt, A., et al. (1992). Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium.[2][3] The Journal of Antibiotics.[3]

  • Dräger, G., et al. (1992). Structure elucidation of the decarestrictines A to D. The Journal of Antibiotics.[3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (General standard for handling bioactive chemicals).

  • National Institutes of Health (NIH). PubChem Compound Summary: Decarestrictine L (Structural Analog).

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Guidance for fungal metabolite handling).

Sources

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